molecular formula C29H58O14 B15541111 Hydroxy-PEG11-Boc

Hydroxy-PEG11-Boc

Numéro de catalogue: B15541111
Poids moléculaire: 630.8 g/mol
Clé InChI: LDPDHYCMKFYBGO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hydroxy-PEG11-Boc is a useful research compound. Its molecular formula is C29H58O14 and its molecular weight is 630.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O14/c1-29(2,3)43-28(31)4-6-32-8-10-34-12-14-36-16-18-38-20-22-40-24-26-42-27-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-30/h30H,4-27H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDHYCMKFYBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Purification of Hydroxy-PEG11-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG11-Boc, a heterobifunctional linker commonly utilized in pharmaceutical research and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines a representative synthetic protocol, purification methods, and analytical characterization of the target compound.

Introduction

This compound, with a molecular formula of C29H58O14 and a molecular weight of approximately 630.76 g/mol , is a valuable chemical tool possessing a terminal hydroxyl group and a Boc-protected amine, connected by a discrete polyethylene glycol (PEG) chain of eleven ethylene glycol units. The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal functional groups allow for sequential conjugation to different moieties. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable masking for the amine functionality, enabling selective reactions in multi-step synthetic strategies.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Boc-protection of a corresponding amino-PEG-alcohol. A general and reliable method involves the reaction of 1-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-35-ol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis

Materials:

  • 1-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-35-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane (for column chromatography)

  • Ethyl acetate (for column chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-35-ol (1.0 equivalent) in anhydrous dichloromethane.

  • To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product is purified by silica gel column chromatography to isolate the desired this compound.

Experimental Protocol: Purification

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 100% ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil or solid.

Characterization and Data Presentation

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data
ParameterValueReference
Molecular Formula C₂₉H₅₈O₁₄[Commercial Suppliers]
Molecular Weight 630.76 g/mol [Commercial Suppliers]
Typical Yield 70-85%[General Synthetic Procedures]
Purity (HPLC/NMR) >95%[Commercial Suppliers]
Analytical Data

¹H NMR (400 MHz, CDCl₃) δ (ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.0br s1H-NH- (Boc)
~3.75 - 3.55m~44H-O-CH₂-CH₂-O- (PEG backbone)
~3.45t2H-CH₂-NH-Boc
~3.25q2H-CH₂-OH
1.44s9H-C(CH₃)₃ (Boc)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (ESI-MS):

  • Calculated for C₂₉H₅₈O₁₄Na [M+Na]⁺: 653.37

  • Observed: m/z = 653.4

Visualizations

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Amino-PEG11-OH Amino-PEG11-OH Reaction_Vessel Reaction in DCM (0°C to RT, 12-18h) Amino-PEG11-OH->Reaction_Vessel Boc2O Boc2O Boc2O->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel Quenching Quench with NaHCO3 Reaction_Vessel->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Concentrate Drying->Concentration Column_Chromatography Silica Gel Chromatography (Hexane/EtOAc gradient) Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Workflow for the synthesis of this compound.

Boc Protection Mechanism

boc_protection Amine H₂N-PEG₁₁-OH Amino-PEG₁₁-Alcohol Intermediate { Nucleophilic Attack } Amine->Intermediate Nucleophilic attack on carbonyl Boc2O (Boc)₂O Di-tert-butyl dicarbonate Boc2O->Intermediate Product Boc-HN-PEG₁₁-OH Hydroxy-PEG₁₁-Boc Intermediate->Product Loss of tert-butoxide and CO₂

Caption: Simplified mechanism of Boc protection of the primary amine.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols are based on established chemical principles for Boc protection and purification of PEGylated compounds. Researchers and drug development professionals can adapt these methodologies to produce high-purity this compound for their specific applications. It is recommended that all reactions and purifications be carried out by trained personnel in a controlled laboratory setting. Further optimization of reaction conditions and purification parameters may be necessary to achieve desired yields and purity levels.

The Pivotal Role of Hydroxy-PEG11-Boc in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that were previously considered "undruggable." These heterobifunctional molecules consist of two ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Among the various linker types, polyethylene glycol (PEG) linkers are widely utilized due to their favorable physicochemical properties. This technical guide provides an in-depth exploration of a specific PEG linker, Hydroxy-PEG11-Boc, detailing its structure, synthesis, and application in the development of potent protein degraders.

Core Concepts: Structure and Properties of this compound

This compound is a heterobifunctional linker characterized by a hydrophilic 11-unit polyethylene glycol chain, a terminal hydroxyl (-OH) group, and a tert-butyloxycarbonyl (Boc)-protected amine group. This specific arrangement of functional groups imparts several advantageous properties for PROTAC design:

  • Enhanced Solubility and Bioavailability: The long, hydrophilic PEG chain significantly improves the aqueous solubility of the PROTAC molecule, which is often a challenge for these large and complex structures.[1][2] This enhanced solubility can translate to improved bioavailability and better pharmacokinetic profiles.[1][2]

  • Controlled and Sequential Conjugation: The Boc protecting group on the amine functionality allows for a controlled, stepwise synthesis of the PROTAC.[2] The hydroxyl group can be reacted first, followed by the deprotection of the Boc group to reveal the amine for the second conjugation step. This orthogonality is crucial for the efficient and precise assembly of the final heterobifunctional molecule.

  • Optimal Length and Flexibility: The 11-unit PEG chain provides a considerable length and flexibility to the linker. This allows the PROTAC to effectively span the distance between the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination.[1][3]

Data Presentation: Quantitative Analysis of a PROTAC Utilizing a PEG-Based Linker

Target ProteinCell LineDC50 (nM)Dmax (%)Reference
BRD222Rv1 (prostate cancer)< 5> 95[4]
BRD322Rv1 (prostate cancer)< 5> 95[4]
BRD422Rv1 (prostate cancer)< 5> 95[4]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC utilizing a this compound linker and for the biological evaluation of its activity.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound Linker

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, conjugating a known BRD4 inhibitor (e.g., JQ1) and an E3 ligase ligand (e.g., pomalidomide) via the this compound linker.

Step 1: Conjugation of Pomalidomide to this compound

  • Dissolve this compound (1 equivalent) and a suitable derivative of pomalidomide with a reactive carboxyl group in anhydrous N,N-Dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting intermediate (Pomalidomide-PEG11-Boc) by flash column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the purified Pomalidomide-PEG11-Boc in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

  • The resulting amine salt (Pomalidomide-PEG11-NH2) can be used in the next step without further purification.

Step 3: Conjugation of JQ1 to the Linker-Pomalidomide Intermediate

  • Dissolve the Pomalidomide-PEG11-NH2 intermediate and a carboxylic acid derivative of the BRD4 inhibitor JQ1 (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents, to neutralize the TFA salt and facilitate coupling).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

  • Monitor the formation of the final PROTAC by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the procedure to quantify the degradation of a target protein (e.g., BRD4) in cultured cells following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability to assess the cytotoxic effects of the PROTAC.

  • Cell Plating: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired period (e.g., 72 hours).

  • Assay Procedure: Allow the plate to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the function and development of PROTACs utilizing a this compound linker.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (this compound Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Development Workflow Start Design PROTAC with This compound Linker Synthesis Chemical Synthesis (Protocol 1) Start->Synthesis Purification Purification & Characterization (HPLC, HRMS, NMR) Synthesis->Purification Degradation_Assay Protein Degradation Assay (Western Blot - Protocol 2) Purification->Degradation_Assay Viability_Assay Cell Viability Assay (CellTiter-Glo - Protocol 3) Purification->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Start Iterative Redesign End Candidate PROTAC Optimization->End Successful

Caption: A typical workflow for the design and evaluation of PROTACs.

Signaling_Pathway cluster_2 Downstream Signaling of BRD4 Degradation BRD4_PROTAC BRD4-targeting PROTAC (with PEG11 Linker) BRD4 BRD4 Protein BRD4_PROTAC->BRD4 induces Degradation BRD4 Degradation BRD4->Degradation Transcription Transcriptional Activation BRD4->Transcription binds to Degradation->Transcription inhibits Chromatin Acetylated Chromatin Chromatin->Transcription cMyc_Gene c-Myc Gene Transcription->cMyc_Gene activates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translation Proliferation Cell Proliferation cMyc_Protein->Proliferation promotes

Caption: Signaling pathway of BRD4 degradation and its effect on c-Myc.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its inherent properties, including enhanced hydrophilicity, controlled reactivity, and optimal length and flexibility, contribute significantly to the development of potent and selective protein degraders. While the direct attribution of quantitative data to a PROTAC with this specific linker remains an area for further public disclosure, the principles and protocols outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate novel PROTACs. The continued exploration and optimization of linkers like this compound will undoubtedly be a key driver in advancing the field of targeted protein degradation and bringing new therapeutic options to patients.

References

Navigating the Solubility of Hydroxy-PEG11-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Hydroxy-PEG11-Boc, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug development applications. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and pharmacology who utilize this reagent in their experimental workflows.

Introduction to this compound

This compound, with a molecular weight of approximately 601.7 g/mol , is a valuable chemical tool characterized by a discrete polyethylene glycol (PEG) chain of eleven ethylene oxide units.[1][2] One terminus of the PEG chain is functionalized with a hydroxyl (-OH) group, while the other is capped with a tert-butyloxycarbonyl (Boc)-protected amine. This bifunctional nature allows for sequential and controlled conjugation to different molecules of interest. The PEG linker itself enhances the solubility and pharmacokinetic properties of the resulting conjugates, a critical aspect in the design of effective therapeutics like PROTACs.[1][]

Solubility Profile of this compound in Organic Solvents

While precise, publicly available quantitative solubility data for this compound is limited, a comprehensive qualitative profile can be established based on the general properties of PEGylated molecules and available product information. The solubility is dictated by the interplay between the hydrophilic PEG chain and the more hydrophobic Boc protecting group.

General solubility information indicates that PEG-based molecules are highly soluble in many organic solvents.[1] Based on available data for this compound and structurally similar compounds, the following qualitative solubility profile has been compiled.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected SolubilityRationale and Citations
Dimethyl Sulfoxide (DMSO)Polar AproticReadily SolubleThe polar aprotic nature of DMSO effectively solvates the polar PEG chain.[1] General PEG reagents are known to be highly soluble in DMSO.
N,N-Dimethylformamide (DMF)Polar AproticReadily SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving PEGylated compounds.[1]
Dichloromethane (DCM)ChlorinatedSolubleThe compatibility of the PEG backbone and the Boc group with chlorinated solvents suggests good solubility. General PEG products are highly soluble in dichloromethane.
ChloroformChlorinatedSolubleSimilar to DCM, chloroform is expected to be a good solvent for this molecule.[1]
MethanolPolar ProticSolubleAs a polar protic solvent, methanol can solvate the PEG chain, though solubility might be slightly less than in polar aprotic solvents.
EthanolPolar ProticSolubleSimilar to methanol, ethanol is expected to be a suitable solvent.
TolueneAromatic HydrocarbonCompatible / SolubleThe presence of the hydrophobic Boc group enhances compatibility with aromatic solvents like toluene.[1]
Non-polar Alkanes (e.g., Hexane)Non-polarInsoluble/PrecipitatesThe high polarity of the PEG chain leads to poor interaction with non-polar alkane solvents, resulting in precipitation.[1]

Note: "Readily Soluble" or "Soluble" implies that concentrations commonly used in synthetic chemistry and for creating stock solutions are achievable. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration data, it is advisable to determine the solubility of this compound experimentally in the specific solvent and conditions of interest. The following is a generalized protocol based on the widely used shake-flask method.[4]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of analytical grade

  • Small vials with screw caps

  • Vortex mixer and/or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD/CAD)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or orbital shaker can be used for this purpose.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the suspension to settle.

    • Centrifuge the vial at high speed to pellet the remaining solid.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the standard solutions using HPLC to generate a calibration curve.

    • Analyze the filtered saturated solution under the same HPLC conditions.

    • Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.[4]

  • Data Reporting:

    • The solubility is reported as the concentration determined in the saturated solution, typically in units of mg/mL or moles per liter (M), at the specified temperature.

Visualization of Workflow and Molecular Interactions

To further illustrate the application and structure of molecules involving this compound, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC Ternary Complex cluster_1 PROTAC Molecule POI Target Protein (Protein of Interest) POI_Ligand Warhead (binds to POI) POI->POI_Ligand binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligand E3 Ligand (binds to E3) E3_Ligase->E3_Ligand binds Linker This compound (Linker) POI_Ligand->Linker Linker->E3_Ligand Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: Conceptual diagram of the PROTAC mechanism.

PROTAC_Workflow A 1. Linker Synthesis (e.g., using this compound) B 2. Conjugation - Couple Linker to POI Ligand - Couple Linker to E3 Ligand A->B C 3. PROTAC Assembly & Purification B->C D 4. In Vitro Validation - Binding Assays - Ternary Complex Formation C->D E 5. Cellular Assays - Target Protein Degradation (e.g., Western Blot) - Cell Viability D->E F 6. In Vivo Evaluation - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy in Animal Models E->F

Caption: A generalized workflow for PROTAC development.

Conclusion

This compound is a versatile and crucial linker for modern drug development, particularly in the synthesis of PROTACs. Its solubility profile is favorable in a range of polar organic solvents commonly used in synthesis and formulation. While precise quantitative data is best determined empirically for specific applications, the qualitative guidelines and the experimental protocol provided in this guide offer a strong foundation for researchers. The strategic use of this and similar PEG linkers is fundamental to advancing the field of targeted protein degradation.

References

Stability and shelf life of Hydroxy-PEG11-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Shelf Life of Hydroxy-PEG11-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and shelf-life considerations for this compound, a heterobifunctional linker commonly used in bioconjugation and drug development. Understanding the chemical stability of this reagent is critical for ensuring the quality, reproducibility, and efficacy of the resulting conjugates.

Core Concepts in Stability

The stability of this compound is primarily influenced by two key structural components: the polyethylene glycol (PEG) backbone and the tert-butyloxycarbonyl (Boc) protecting group. Degradation can occur at either of these sites, impacting the linker's integrity and reactivity.

PEG Backbone Stability: The polyether chain of PEG is susceptible to oxidative degradation, a process accelerated by exposure to oxygen, elevated temperatures, and light.[1][2] This degradation can lead to chain cleavage and the formation of impurities such as aldehydes, carboxylates, and peroxides, which can alter the physicochemical properties of the molecule and introduce reactive side products.[1]

Boc Group Stability: The Boc group is a well-established protecting group for amines, prized for its stability in basic and nucleophilic conditions.[3][4] However, it is inherently labile under acidic conditions, which allows for its controlled removal (deprotection) to reveal the reactive amine for subsequent conjugation steps.[3][5] Premature deprotection during storage or handling can lead to unintended reactions and loss of functionality.

Recommended Storage and Handling

Proper storage is paramount to maximizing the shelf life of this compound. Based on general guidelines for PEG derivatives, the following conditions are recommended:

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature -20°C to -15°C for long-term storage.[6] 2-8°C for short-term storage.[]Minimizes oxidative degradation of the PEG chain.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[6]Prevents oxidation of the PEG backbone.[2][6]
Light Protect from light by using amber vials or storing in the dark.[1][6]Light can accelerate oxidative degradation of PEGs.[1]
Moisture Keep in a dry environment, using a desiccant for storage.[6]Prevents potential hydrolysis, although the primary linkages in this compound are relatively stable to water.

Handling Procedures:

  • Before use, allow the container to warm to room temperature slowly before opening to prevent condensation.[6]

  • After use, backfill the container with an inert gas like Argon or Nitrogen before resealing.[6]

  • For frequent use, consider aliquoting the reagent into smaller, single-use vials to minimize repeated exposure to air and moisture.[6]

Potential Degradation Pathways

The primary degradation pathways for this compound involve the PEG backbone and the Boc protecting group.

A This compound D Oxidized PEG Species (aldehydes, carboxylates) A->D Oxidative Degradation E Hydroxy-PEG11-NH2 (Deprotected Linker) A->E Acid-catalyzed Deprotection B Oxygen, Light, Heat B->A C Acidic Conditions C->A

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) is a suitable technique, as PEGs lack a strong UV chromophore.[8][9]

Forced Degradation Study Protocol

This study exposes the compound to stress conditions to identify potential degradation products and pathways.

cluster_stress Stress Conditions start Prepare Stock Solution of This compound A Acid Hydrolysis (e.g., 0.1 M HCl) start->A B Base Hydrolysis (e.g., 0.1 M NaOH) start->B C Oxidation (e.g., 3% H2O2) start->C D Thermal Stress (e.g., 60°C) start->D E Photolytic Stress (e.g., UV light) start->E analysis Analyze Samples by HPLC-CAD/MS at Time Points (0, 2, 4, 8, 24h) A->analysis B->analysis C->analysis D->analysis E->analysis outcome Identify Degradants and Determine Degradation Rate analysis->outcome

Caption: Workflow for a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).

  • Stress Conditions: Aliquot the stock solution and expose to the following conditions:

    • Acidic: Add 0.1 M HCl and incubate at room temperature.

    • Basic: Add 0.1 M NaOH and incubate at room temperature.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature.

    • Thermal: Incubate a solution at 60°C.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm).

  • Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). Neutralize acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a validated HPLC-CAD method.[9] Mass spectrometry (LC-MS) can be used for the identification of degradation products.[9]

Long-Term Shelf-Life Study Protocol

This study evaluates the stability of the product under recommended storage conditions.

Methodology:

  • Packaging: Package multiple aliquots of this compound in amber glass vials, backfill with argon, and seal.

  • Storage: Store the vials at the recommended long-term storage condition (-20°C) and potentially at an accelerated condition (e.g., 5°C).

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, assess the samples for:

    • Purity: Using HPLC-CAD to determine the percentage of the intact compound.

    • Appearance: Visual inspection for any changes in color or physical state.

    • Water Content: Karl Fischer titration.

    • Identity: Confirmation by techniques such as NMR or MS.

Data Presentation

The results from stability studies should be tabulated to track the purity and degradation over time.

Table 2: Example Stability Data for this compound under Different Storage Conditions

Time (Months)Purity (%) at -20°C (Dark, Inert Gas)Purity (%) at 5°C (Dark, Air)Appearance at -20°CAppearance at 5°C
099.599.5White SolidWhite Solid
399.498.9White SolidWhite Solid
699.398.2White SolidWhite Solid
1299.297.0White SolidSlight Off-White
2499.095.1White SolidOff-White Solid

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific batch and storage conditions.

Conclusion

The stability of this compound is robust under recommended storage conditions, characterized by low temperature, inert atmosphere, and protection from light. The primary degradation concerns are the oxidative breakdown of the PEG chain and the acid-catalyzed cleavage of the Boc group. By implementing rigorous storage and handling protocols and conducting appropriate stability studies, researchers can ensure the integrity and performance of this versatile linker in their drug development and bioconjugation applications.

References

Unveiling the Purity Landscape: A Technical Guide to Common Impurities in Hydroxy-PEG11-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxy-PEG11-Boc, a heterobifunctional linker critical in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs), demands high purity for predictable and reproducible results. This in-depth technical guide explores the common impurities associated with this reagent, providing a comprehensive overview of their origins, identification, and quantification. Understanding this impurity profile is paramount for ensuring the quality, safety, and efficacy of novel drug candidates.

The Genesis of Impurities: A Synthetic Overview

Impurities in this compound can be broadly categorized into two main classes: those arising from the synthetic process and those resulting from degradation. The multi-step synthesis, which involves the protection of an amino group and subsequent PEGylation, presents several opportunities for the introduction of unwanted chemical entities.

Synthesis-Related Impurities:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial amino compound and the polyethylene glycol (PEG) raw material in the final product.

  • PEG-Related Impurities: The PEGylation process is a significant source of heterogeneity.

    • Polydispersity: The starting PEG material itself is often a mixture of molecules with varying chain lengths. This can result in the presence of Hydroxy-PEGn-Boc where 'n' is not equal to 11.

    • Di-substituted PEGs: If the starting PEG is a diol, reaction at both ends can lead to the formation of Boc-HN-PEG11-NH-Boc.

    • Manufacturing Residuals: The synthesis of PEG can introduce toxic impurities such as ethylene oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG).[1][2] Regulatory bodies like the United States Pharmacopoeia (USP) have established methods for their detection and quantification.[2]

  • By-products of Boc Protection: The protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) is generally efficient, but can potentially lead to minor by-products.

  • Residual Solvents and Reagents: Solvents and reagents used throughout the synthesis and purification process may persist in the final product.

Degradation-Related Impurities:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. Premature deprotection can lead to the formation of the free amine, Hydroxy-PEG11-NH2.

  • Ester Cleavage: The ester linkage in the Boc group can also be susceptible to cleavage under certain acidic conditions, potentially leading to other degradation products.

Quantitative Analysis of Impurities

While manufacturers of this compound typically provide a certificate of analysis indicating a purity of ≥95%, detailed information on the identity and quantity of specific impurities is often proprietary. However, based on the analysis of similar PEGylated compounds and general synthetic knowledge, a summary of potential impurities and their likely prevalence is presented below.

Impurity CategorySpecific Impurity (Structure)Typical Abundance
PEG-Related HO-PEGn-Boc (n ≠ 11)Variable, depends on starting material purity
Boc-HN-PEG11-NH-BocMinor
Ethylene Glycol / Diethylene GlycolTrace
Degradation HO-PEG11-NH₂Minor, dependent on storage and handling
Starting Materials Unreacted Amino PrecursorTrace
Unreacted PEG11-diolTrace
Solvents Dichloromethane, Ethyl Acetate, etc.Trace

Experimental Protocols for Impurity Profiling

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound and its impurities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying impurities. A typical reverse-phase HPLC (RP-HPLC) method is outlined below.

Instrumentation:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD). CAD is particularly useful as many PEG compounds lack a strong UV chromophore.[3]

Method:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or CAD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities. The HPLC method described above can be directly coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source operating in positive ion mode. This allows for the determination of the molecular weights of the separated components, aiding in their structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to confirm the identity of the main component and characterize impurities.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

¹H NMR Spectral Interpretation:

  • Boc Group: A characteristic singlet at ~1.4 ppm integrating to 9 protons.

  • PEG Backbone: A complex multiplet region between ~3.5 and 3.8 ppm.

  • Terminal Hydroxyl Group: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • Impurities: The presence of unexpected signals or deviations in the integration of the characteristic peaks can indicate the presence of impurities. For instance, the absence of the Boc group signal and the appearance of signals corresponding to a free amine would suggest deprotection.

Visualization of Key Processes

To further illuminate the concepts discussed, the following diagrams illustrate the general synthesis workflow and the analytical workflow for purity assessment.

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Introduction Amino_Precursor Amino Precursor Boc_Protection Boc Protection ((Boc)₂O, Base) Amino_Precursor->Boc_Protection Starting_Materials Unreacted Starting Materials Amino_Precursor->Starting_Materials Boc_Protected_Amine Boc-Protected Amine Boc_Protection->Boc_Protected_Amine Side_Products PEG-related & Boc Side-products Boc_Protection->Side_Products PEGylation PEGylation (HO-PEG11-X, Base) Boc_Protected_Amine->PEGylation Crude_Product Crude this compound PEGylation->Crude_Product PEGylation->Side_Products Purification Purification (Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Residuals Solvents & Reagents Purification->Residuals

Caption: General synthetic workflow for this compound.

Analytical_Workflow Sample This compound Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC LCMS LC-MS Analysis (Impurity Identification) Sample->LCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR Data_Analysis Data Analysis and Impurity Profiling HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis Report Comprehensive Purity Report Data_Analysis->Report

Caption: Analytical workflow for impurity profiling.

Conclusion

A thorough understanding of the potential impurities in this compound is crucial for its effective application in research and drug development. By employing a combination of robust analytical techniques, researchers can ensure the quality and consistency of this critical reagent, thereby contributing to the development of safe and effective next-generation therapeutics. This guide provides a foundational framework for identifying and controlling impurities, ultimately leading to more reliable and reproducible scientific outcomes.

References

Methodological & Application

Application Notes and Protocols for the Use of Hydroxy-PEG11-Boc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's solubility, increase its hydrodynamic volume to reduce renal clearance, and shield it from proteolytic degradation, thereby extending its circulating half-life. Hydroxy-PEG11-Boc is a monodisperse PEG linker featuring a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine, making it a valuable reagent for the synthesis of PEGylated peptides using Boc-based solid-phase peptide synthesis (SPPS).

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence, along with methods for the purification and characterization of the resulting PEGylated peptide.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSupplierPurpose
This compoundVariousPEG linker
Boc-protected amino acidsVariousPeptide synthesis building blocks
Solid-phase resin (e.g., MBHA, PAM)VariousSolid support for peptide synthesis
Dichloromethane (DCM)VariousSolvent for washing and reactions
N,N-Dimethylformamide (DMF)VariousSolvent for washing and reactions
Trifluoroacetic acid (TFA)VariousBoc deprotection reagent
Diisopropylethylamine (DIPEA)VariousBase for neutralization and coupling
Coupling reagents (e.g., HBTU, HATU)VariousAmide bond formation
Cleavage cocktail (e.g., HF/anisole)VariousCleavage of peptide from resin
Diethyl ether (cold)VariousPeptide precipitation
Acetonitrile (ACN)VariousHPLC solvent
Water (HPLC grade)VariousHPLC solvent
Table 2: Quantitative Parameters for this compound Coupling
ParameterTypical ValueMethod of Determination
Coupling Efficiency >95%Kaiser Test / TNBS Test
Crude Purity of PEGylated Peptide 60-80%RP-HPLC
Final Purity after Purification >98%RP-HPLC
Overall Yield 20-40%Based on initial resin loading

Note: The values presented are typical for SPPS and may vary depending on the peptide sequence, scale, and specific conditions used.

Experimental Protocols

Protocol 1: Incorporation of this compound onto the N-terminus of a Resin-Bound Peptide

This protocol describes the coupling of this compound to the free N-terminal amine of a peptide chain assembled on a solid support using Boc-SPPS.

1. Resin Preparation and Swelling:

  • Place the peptide-resin in a reaction vessel.

  • Add DCM to swell the resin and wash for 30 minutes.

  • Drain the DCM and wash the resin three times with DMF.

2. Boc Deprotection:

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2 minutes, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[1]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

3. Neutralization:

  • Add a 10% solution of DIPEA in DMF to the resin.

  • Agitate for 5 minutes, then drain. Repeat this step once more.

  • Wash the resin with DMF (3x).

4. Coupling of this compound:

  • In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (2-4 equivalents) in DMF.

  • Add DIPEA (4-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.

  • Add the activated this compound solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling completion using a colorimetric test such as the Kaiser test or TNBS test (ninhydrin test is not suitable for secondary amines). A negative test indicates complete coupling.

  • If the coupling is incomplete, the coupling step can be repeated.

  • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and finally DMF (3x).

5. Final Boc Deprotection of the PEG Linker:

  • Repeat the Boc deprotection step (Step 2) to remove the Boc group from the newly coupled PEG linker, exposing the terminal amine for further modification if required.

  • If no further modifications are needed, proceed to cleavage.

Protocol 2: Cleavage of the PEGylated Peptide from the Resin

1. Resin Preparation:

  • After the final synthesis step, wash the resin thoroughly with DCM and dry it under vacuum.

2. Cleavage:

  • Caution: Anhydrous HF is highly toxic and corrosive and requires a specialized apparatus.

  • Place the dried resin in the reaction vessel of the HF cleavage apparatus.

  • Add a scavenger, such as anisole, to the resin.

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully distill anhydrous HF into the reaction vessel.

  • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • After the reaction is complete, evaporate the HF under a vacuum.

3. Peptide Precipitation and Isolation:

  • Transfer the resin and cleaved peptide to a centrifuge tube.

  • Add cold diethyl ether to precipitate the crude peptide.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization of the PEGylated Peptide

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • Dissolve the crude PEGylated peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final product.

2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified PEGylated peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[2][3]

  • The expected mass will be the mass of the peptide plus the mass of the PEG linker (the mass of this compound minus the mass of the Boc group and plus the mass of the formed amide bond). The mass of the this compound is approximately 630.76 g/mol .

Visualizations

Peptide_Synthesis_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_PEGylation PEGylation Step cluster_Final_Steps Cleavage and Purification Resin Start: Peptide-Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIPEA/DMF) Deprotection->Neutralization Coupling Couple Next Boc-Amino Acid Neutralization->Coupling Coupling->Deprotection Repeat for each amino acid Final_Deprotection Final N-terminal Boc Deprotection Coupling->Final_Deprotection PEG_Coupling Couple this compound (HBTU/DIPEA) Final_Deprotection->PEG_Coupling Cleavage Cleavage from Resin (HF/anisole) PEG_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Final_Product Pure PEGylated Peptide Characterization->Final_Product

Caption: Workflow for the synthesis of a PEGylated peptide using this compound.

Boc_Deprotection_Mechanism Boc_Peptide Boc-NH-Peptide-Resin Protonation Protonation of Carbonyl (TFA) Boc_Peptide->Protonation Loss_of_tBu Loss of tert-Butyl Cation Protonation->Loss_of_tBu Carbamic_Acid Unstable Carbamic Acid Loss_of_tBu->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine H3N+-Peptide-Resin Decarboxylation->Free_Amine

Caption: Simplified mechanism of Boc deprotection using Trifluoroacetic Acid (TFA).

Peptide_Coupling_Mechanism Boc_AA Boc-Amino Acid (Carboxylic Acid) Activation Activation with HBTU/DIPEA Boc_AA->Activation Active_Ester HOBt Active Ester Activation->Active_Ester Nucleophilic_Attack Nucleophilic Attack by N-terminal Amine Active_Ester->Nucleophilic_Attack Peptide_Bond Formation of Peptide Bond Nucleophilic_Attack->Peptide_Bond

References

Application Notes and Protocols for Hydroxy-PEG11-Boc Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a cornerstone of biopharmaceutical development. This modification can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn extends their circulatory half-life, improves stability, reduces immunogenicity, and enhances solubility.[] This document provides a detailed, step-by-step guide for the conjugation of Hydroxy-PEG11-Boc to proteins. This specific bifunctional linker possesses a terminal hydroxyl group and a Boc-protected amine, offering versatility in bioconjugation strategies.

The protocol outlined below focuses on a two-stage approach for conjugating the hydroxyl terminus of the PEG linker to primary amines (e.g., lysine residues and the N-terminus) on a target protein. This method involves the chemical activation of the terminal hydroxyl group to a more reactive species prior to conjugation. The Boc-protected amine remains available for subsequent modifications after deprotection, allowing for the creation of more complex bioconjugates.

Principle of the Method

Direct conjugation of the terminal hydroxyl group of this compound to proteins is inefficient.[2] Therefore, a two-step activation process is employed. First, the terminal hydroxyl group is converted to a carboxylic acid. Second, this carboxylic acid is activated using carbodiimide chemistry with N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester. This activated PEG linker then readily reacts with the primary amine groups on the protein surface to form stable amide bonds.

Materials and Reagents

Reagent/MaterialExample SupplierGrade
Protein of InterestIn-house/CommercialHigh Purity
This compoundBroadPharm, JenKem Technology≥95%
Jones Reagent (or TEMPO/NaOCl)Sigma-AldrichReagent Grade
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher ScientificMolecular Biology Grade
N-hydroxysuccinimide (NHS) or Sulfo-NHSThermo Fisher ScientificMolecular Biology Grade
Anhydrous Dichloromethane (DCM)Sigma-AldrichAnhydrous, ≥99.8%
Anhydrous Dimethylformamide (DMF)Sigma-AldrichAnhydrous, ≥99.8%
Reaction Buffer (e.g., PBS, pH 7.2-8.0)In-house preparationSterile-filtered
Activation Buffer (e.g., MES, pH 4.7-6.0)In-house preparationSterile-filtered
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)In-house preparationSterile-filtered
Dialysis or Desalting ColumnsThermo Fisher ScientificAppropriate MWCO
Analytical SEC ColumnAgilent, WatersAppropriate for protein size
Mass Spectrometer (e.g., ESI-MS)Sciex, Thermo Fisher Scientific-

Experimental Protocols

Stage 1: Activation of this compound to Boc-PEG11-Acid

This stage converts the terminal hydroxyl group of the PEG linker into a carboxylic acid.

Protocol 1: Oxidation of this compound

  • Dissolve Reagent : Dissolve this compound in a suitable organic solvent such as acetone or dichloromethane (DCM).

  • Oxidation :

    • Method A (Jones Oxidation) : Cool the solution in an ice bath. Slowly add Jones reagent dropwise with stirring. The reaction is typically exothermic. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Method B (TEMPO/NaOCl Oxidation - Milder Conditions) : Dissolve this compound in a biphasic solvent system (e.g., DCM/water). Add TEMPO (catalytic amount) and sodium hypochlorite (NaOCl) solution. Stir vigorously at room temperature. Monitor the reaction by TLC.[3]

  • Quenching : Once the reaction is complete, quench the excess oxidizing agent. For Jones oxidation, this can be done by adding isopropanol. For TEMPO oxidation, quenching is typically achieved by adding a saturated solution of sodium thiosulfate.

  • Extraction and Purification : Perform a liquid-liquid extraction to isolate the product. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-PEG11-Acid.

  • Purification : Purify the crude product using flash column chromatography to obtain pure Boc-PEG11-Acid.

  • Characterization : Confirm the structure and purity of the product using NMR and Mass Spectrometry.

Stage 2: Conjugation of Boc-PEG11-Acid to Protein

This stage involves the activation of the newly formed carboxylic acid and its subsequent reaction with the protein's primary amines.

Protocol 2: EDC/NHS Activation of Boc-PEG11-Acid

  • Prepare Reagents : Immediately before use, prepare fresh solutions of Boc-PEG11-Acid, EDC, and NHS in an anhydrous, amine-free organic solvent (e.g., DMSO or DMF) or Activation Buffer (e.g., MES buffer, pH 4.7-6.0).[3][4]

  • Activation Reaction :

    • In a reaction vessel, mix the Boc-PEG11-Acid solution with a 1.5 to 5-fold molar excess of both EDC and NHS.[5]

    • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the amine-reactive NHS ester.[5]

Protocol 3: Protein Conjugation

  • Prepare Protein : Prepare the protein solution in a suitable conjugation buffer (e.g., PBS, pH 7.2-8.0). The protein concentration should typically be between 1-10 mg/mL.[2] Ensure the buffer does not contain primary amines (e.g., Tris).[6]

  • Conjugation :

    • Immediately add the freshly prepared activated Boc-PEG11-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the PEG reagent to the protein is a common starting point, though this should be optimized.[2][7]

    • The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[2][3]

  • Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl or glycine) to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.[2] Incubate for an additional 30 minutes.

Stage 3: Purification and Characterization of the PEGylated Protein

Protocol 4: Purification of the Conjugate

  • Removal of Excess Reagents : Purify the PEG-protein conjugate from unreacted PEG reagent and reaction by-products.

    • Size-Exclusion Chromatography (SEC) : This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted PEG molecules.[8][]

    • Ion-Exchange Chromatography (IEX) : IEX can separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges.[8][]

    • Dialysis/Diafiltration : Useful for removing small molecule impurities.[]

  • Buffer Exchange : Exchange the purified conjugate into a suitable storage buffer.

Protocol 5: Characterization of the Conjugate

  • SDS-PAGE : Analyze the conjugate by SDS-PAGE. A successful conjugation will result in a band with a higher apparent molecular weight compared to the unmodified protein.

  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the conjugate and confirm the number of PEG chains attached per protein molecule.[10]

  • HPLC Analysis :

    • Size-Exclusion Chromatography (SEC-HPLC) : To assess the purity and aggregation state of the conjugate.

    • Reverse-Phase HPLC (RP-HPLC) : Can be used to separate different PEGylated species and assess purity.[8][]

  • Activity Assay : Perform a relevant bioassay to determine if the PEGylation process has affected the biological activity of the protein.

Data Presentation

Table 1: Summary of a Typical PEGylation Reaction and Characterization

ParameterCondition/ResultMethod
Reaction Conditions
Protein Concentration5 mg/mL-
Molar Ratio (PEG:Protein)20:1-
Reaction BufferPBS, pH 7.4-
Reaction Time2 hours-
Reaction TemperatureRoom Temperature-
Purification
Primary MethodSize-Exclusion Chromatography-
Characterization
Apparent MW (SDS-PAGE)Increased by ~12 kDa per PEGSDS-PAGE
Degree of PEGylation1-3 PEG chains/proteinMass Spectrometry
Purity>95%SEC-HPLC
Biological Activity85% of native proteinSpecific Activity Assay

Visualizations

G cluster_activation Stage 1: Activation of this compound cluster_conjugation Stage 2: Conjugation to Protein cluster_purification Stage 3: Purification & Characterization A1 This compound A2 Oxidation (e.g., Jones or TEMPO) A1->A2 A3 Boc-PEG11-Acid A2->A3 A4 Purification (Flash Chromatography) A3->A4 B1 Boc-PEG11-Acid A4->B1 To Conjugation B2 EDC/NHS Activation B1->B2 B3 Activated Boc-PEG11-NHS Ester B2->B3 B5 Conjugation Reaction B3->B5 B4 Protein in Conjugation Buffer B4->B5 B6 Quenching B5->B6 C1 Crude PEGylated Protein B6->C1 To Purification C2 Purification (SEC / IEX) C1->C2 C3 Characterization (SDS-PAGE, MS, HPLC) C2->C3 C4 Pure PEGylated Protein C3->C4

Caption: Experimental workflow for this compound conjugation to proteins.

G cluster_activation Activation Pathway reagent This compound HO- -PEG11- -NHBoc activation Oxidation (e.g., TEMPO) reagent:ho->activation protein Target Protein -NH2 (Lysine/N-terminus) conjugate {PEGylated Protein | {Protein-NH-CO-PEG11-NHBoc}} protein:nh2->conjugate peg_acid Boc-PEG11-Acid HOOC- -PEG11- -NHBoc activation->peg_acid:cooh edc_nhs EDC / NHS peg_acid:cooh->edc_nhs peg_nhs Activated PEG Ester NHS-OOC- -PEG11- -NHBoc edc_nhs->peg_nhs:nhs peg_nhs->conjugate

Caption: Logical relationship of the two-stage conjugation chemistry.

References

Application of Hydroxy-PEG11-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to selectively deliver potent cytotoxic agents to tumor cells while sparing healthy tissues.[1][][] The efficacy and safety of an ADC are critically dependent on its three core components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a linker that connects them. The linker is a pivotal element that influences the ADC's stability in circulation, its pharmacokinetic profile, and the mechanism of payload release at the target site.[1][4]

Polyethylene glycol (PEG) linkers have emerged as a versatile and advantageous class of linkers in ADC design.[][5] Their inherent hydrophilicity helps to overcome the challenges associated with the hydrophobicity of many cytotoxic payloads, thereby reducing the propensity for ADC aggregation and improving solubility.[4][5][6] The incorporation of PEG chains can also enhance the pharmacokinetic properties of ADCs by increasing their circulation half-life.[6][7]

This document provides detailed application notes and protocols for the utilization of a long-chain, discrete PEG linker, Hydroxy-PEG11-Boc, in the development of ADCs. While specific experimental data for a PEG11 linker is not extensively available in published literature, the principles, protocols, and expected outcomes are extrapolated from established knowledge of similar discrete PEG linkers used in ADC research and development.

The Role of the this compound Linker in ADC Development

The this compound linker is a heterobifunctional linker featuring a hydroxyl group at one terminus and a Boc-protected amine at the other, separated by an 11-unit ethylene glycol chain. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines, which can be deprotected under acidic conditions to reveal a primary amine. This primary amine can then be functionalized to react with a payload molecule. The terminal hydroxyl group can be activated to react with the antibody.

The key advantages of employing a PEG11 linker in ADC construction include:

  • Enhanced Hydrophilicity: The 11-unit PEG chain significantly increases the water solubility of the ADC, which is crucial when working with hydrophobic payloads. This increased hydrophilicity mitigates the risk of aggregation, a common challenge in ADC manufacturing and formulation that can lead to altered efficacy and potential immunogenicity.[5][6][8]

  • Improved Pharmacokinetics: The hydrophilic PEG chain can create a hydration shell around the payload, shielding it from degradation and reducing renal clearance. This can lead to a longer circulation half-life and increased exposure of the tumor to the ADC.[4][7]

  • Defined Spacer Length: The use of a discrete PEG11 linker provides a precise and uniform spacer between the antibody and the payload. This well-defined length can be important for optimizing the steric hindrance around the payload, potentially influencing its interaction with the target cell and the efficiency of its release.[8]

  • Reduced Immunogenicity: The PEG chain can help to mask the payload from the immune system, potentially reducing the immunogenicity of the ADC.[1]

Quantitative Data Summary

While specific quantitative data for ADCs utilizing a this compound linker is limited in publicly available literature, the following table summarizes expected performance improvements based on studies of ADCs with similar long-chain PEG linkers. These values are illustrative and will vary depending on the specific antibody, payload, and conjugation chemistry.

ParameterExpected Outcome with PEG11 LinkerRationale
Drug-to-Antibody Ratio (DAR) Achievable DAR of 4-8 without significant aggregationThe hydrophilicity of the PEG linker allows for higher loading of hydrophobic drugs without compromising ADC solubility and stability.[4]
Aggregation (%) < 5% increase upon conjugation and storageThe PEG chain provides a steric shield and increases hydrophilicity, preventing intermolecular hydrophobic interactions that lead to aggregation.[5]
In Vitro Cytotoxicity (IC50) May see a slight increase compared to a shorter linkerThe longer PEG chain might sterically hinder the payload's interaction with its intracellular target, but this is often offset by improved in vivo performance.[7]
Plasma Half-life (t1/2) 1.5 - 2-fold increase compared to non-PEGylated linkerThe increased hydrodynamic radius and shielding effect of the PEG chain reduce renal clearance and proteolytic degradation.[4][7]
Tumor Accumulation Enhanced due to prolonged circulationLonger half-life allows for more of the ADC to reach the tumor site through the enhanced permeability and retention (EPR) effect.
In Vivo Efficacy Improved tumor growth inhibitionThe combination of better stability, longer half-life, and increased tumor accumulation leads to a greater therapeutic effect.[7]

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using a this compound linker. Optimization will be required for specific antibody-payload combinations.

Protocol 1: Functionalization of this compound with a Cytotoxic Payload

This protocol describes the deprotection of the Boc group and subsequent conjugation of a payload containing a carboxylic acid group.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cytotoxic payload with a carboxylic acid group (e.g., a derivative of MMAE or DM1)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection: a. Dissolve this compound in a 1:1 mixture of DCM and TFA. b. Stir the reaction at room temperature for 1-2 hours. c. Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group. d. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The product is the amine-functionalized PEG linker (H2N-PEG11-OH).

  • Payload Activation: a. Dissolve the carboxylic acid-containing payload and NHS in anhydrous DMF. b. Add DCC to the solution at 0°C. c. Stir the reaction at room temperature for 2-4 hours to form the NHS-ester of the payload.

  • Conjugation of Payload to Linker: a. Dissolve the deprotected H2N-PEG11-OH linker in anhydrous DMF. b. Add the activated NHS-ester of the payload to the linker solution. c. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, quench the reaction with water. g. Extract the product with an organic solvent like ethyl acetate. h. Wash the organic layer with saturated sodium bicarbonate solution and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the resulting Hydroxy-PEG11-Payload conjugate by silica gel column chromatography.

Protocol 2: Antibody Modification and Conjugation

This protocol describes the activation of the antibody's lysine residues and subsequent conjugation with the Hydroxy-PEG11-Payload.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Hydroxy-PEG11-Payload

  • 4-Nitrophenyl chloroformate or other activating agent for the hydroxyl group

  • Anhydrous aprotic solvent (e.g., DMF or DMSO)

  • Purification buffer (e.g., PBS)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Activation of the Linker-Payload: a. Dissolve the Hydroxy-PEG11-Payload in an anhydrous aprotic solvent. b. Add 4-nitrophenyl chloroformate and a non-nucleophilic base (e.g., DIPEA). c. Stir the reaction at room temperature for 1-2 hours to activate the terminal hydroxyl group.

  • Antibody Preparation: a. Exchange the antibody into a conjugation-compatible buffer (e.g., borate buffer, pH 8.5-9.0) using a desalting column or dialysis. b. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction: a. Add a molar excess of the activated Linker-Payload to the antibody solution. The exact molar ratio will need to be optimized to achieve the desired DAR. b. Gently mix the reaction and incubate at room temperature or 4°C for 2-4 hours.

  • Purification of the ADC: a. Quench the reaction by adding an excess of a small molecule amine (e.g., lysine or Tris). b. Purify the ADC from unreacted linker-payload and other reagents using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the ADC: a. Determine DAR: Use hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy to determine the average number of drug molecules conjugated per antibody. b. Assess Aggregation: Use size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight aggregates. c. Confirm Identity: Use mass spectrometry (e.g., LC-ESI-MS) to confirm the molecular weight of the ADC.

Visualizations

General Structure of an ADC with a this compound derived linker

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker PEG11 Linker cluster_Payload Cytotoxic Payload Antibody Antibody Linker (-O-CH2-CH2-)11 Antibody->Linker Payload Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEG11 linker.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow start Start linker_prep Linker-Payload Synthesis (Protocol 1) start->linker_prep antibody_prep Antibody Preparation (Buffer Exchange) start->antibody_prep conjugation Antibody-Linker-Payload Conjugation (Protocol 2) linker_prep->conjugation antibody_prep->conjugation purification ADC Purification (SEC) conjugation->purification characterization ADC Characterization (HIC, MS, SEC) purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis and characterization of an ADC.

Mechanism of PEG Linkers in Reducing ADC Aggregation

Aggregation_Mechanism cluster_WithoutPEG Without PEG Linker cluster_WithPEG With PEG11 Linker ADC1 ADC (Hydrophobic Payload) Aggregation Aggregation ADC1->Aggregation Hydrophobic Interactions ADC2 ADC (Hydrophobic Payload) ADC2->Aggregation Hydrophobic Interactions ADC3 ADC (PEG Shield) Stable Stable, Soluble ADC ADC3->Stable ADC4 ADC (PEG Shield) ADC4->Stable

Caption: PEG linkers provide a hydrophilic shield, reducing aggregation.

Conclusion

The this compound linker offers a compelling option for the development of next-generation ADCs. Its discrete and extended PEG chain can significantly improve the physicochemical properties of ADCs, particularly those with hydrophobic payloads. By enhancing solubility, reducing aggregation, and prolonging circulation half-life, a PEG11 linker can contribute to a wider therapeutic window and improved in vivo efficacy. The protocols and data presented herein, while based on established principles of similar PEG linkers, provide a solid foundation for researchers to incorporate this compound into their ADC development programs. Further optimization and characterization will be essential to fully realize the potential of this linker for any specific ADC construct.

References

Application Note: A Robust Protocol for the Deprotection of Hydroxy-PEG11-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules, including PEGylated compounds used in drug delivery and development.[1][2][3] Its widespread use stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][3][4] This application note provides a detailed, optimized protocol for the efficient deprotection of Hydroxy-PEG11-Boc, yielding the free amine with high purity. The protocol's robustness and the inclusion of troubleshooting guidelines make it a valuable resource for researchers in the field.

The deprotection of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[5] The most common reagents for this transformation are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][5] The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.[6][7]

Key Experimental Protocols

This section outlines two primary protocols for the Boc deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM) and 4M HCl in dioxane.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally rapid method for Boc deprotection.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Triisopropylsilane (TIS) (optional scavenger)[1]

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • Dissolve the this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.[8]

    • Cool the solution to 0°C using an ice bath.[1][8]

    • Slowly add TFA to the desired final concentration (typically 20-50% v/v).[1][8] For substrates with acid-sensitive groups, consider adding a scavenger like TIS (2.5-5% v/v).[1]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1][8]

    • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 times).[8]

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[1]

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is an alternative to TFA and can be advantageous for substrates sensitive to the harshness of neat TFA.[9]

  • Materials:

    • This compound

    • 4M HCl in Dioxane

    • Anhydrous Dichloromethane (DCM) or Dioxane

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate or magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Rotary evaporator

  • Procedure:

    • Dissolve the this compound in anhydrous DCM or dioxane.

    • Add the 4M HCl in dioxane solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1][9]

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Neutralize the resulting salt by dissolving the residue in a suitable solvent and washing with saturated aqueous sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the final product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the Boc deprotection of PEG linkers, providing a basis for comparison and optimization.

ReagentConcentrationSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp0.5 - 2>95[1][8]
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 2>95[1][9]
50% TFA in DCM50%Dichloromethane (DCM)Room Temp0.4>95[1]

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for Boc deprotection and a decision tree for troubleshooting common issues.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in anhydrous DCM cool Cool solution to 0°C start->cool add_tfa Slowly add TFA (20-50%) (Optional: Add scavenger) cool->add_tfa stir Stir at 0°C for 30 min, then warm to RT add_tfa->stir monitor Monitor reaction by TLC or LC-MS stir->monitor evaporate Remove solvent and excess TFA monitor->evaporate Reaction Complete neutralize Neutralize with sat. NaHCO3 evaporate->neutralize dry Dry organic layer neutralize->dry concentrate Concentrate to yield product dry->concentrate Troubleshooting_Decision_Tree start Incomplete Deprotection? increase_acid Increase acid concentration (e.g., 20% to 50% TFA) start->increase_acid Yes extend_time Extend reaction time start->extend_time Yes stronger_acid Use a stronger acid system (e.g., 4M HCl in dioxane) start->stronger_acid Yes side_products Side Product Formation? start->side_products No add_scavenger Add scavenger (e.g., TIS) to trap carbocations side_products->add_scavenger Yes lower_temp Lower reaction temperature side_products->lower_temp Yes

References

Application Notes and Protocols for Coupling Reactions with Hydroxy-PEG11-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical coupling of the hydroxyl group of Hydroxy-PEG11-Boc, a heterobifunctional linker commonly used in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] The protocols outlined below describe standard laboratory procedures for forming ester and carbamate linkages, which are crucial for the synthesis of complex bioconjugates.

Introduction

This compound is a versatile linker molecule featuring a terminal hydroxyl group and a Boc-protected amine, separated by an 11-unit polyethylene glycol (PEG) chain. The PEG chain enhances aqueous solubility and provides a flexible spacer, which is often critical for optimizing the biological activity of the final conjugate.[1] The hydroxyl group can be readily coupled with various functional groups, including carboxylic acids and isocyanates, to form stable ester and carbamate bonds, respectively. The Boc-protected amine allows for subsequent deprotection and further conjugation, enabling a modular approach to the synthesis of complex molecules.

This document details two primary coupling reactions for the hydroxyl group of this compound:

  • Esterification with a Carboxylic Acid using a carbodiimide coupling agent.

  • Carbamate Formation with an Isocyanate .

Esterification via Carbodiimide Coupling

The formation of an ester bond between the hydroxyl group of this compound and a carboxylic acid is a common strategy in bioconjugation. The Steglich esterification, which utilizes a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), is a mild and efficient method for this transformation.[3][4]

Experimental Protocol: Steglich Esterification

This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH) using DCC and a catalytic amount of DMAP.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

  • 0.5 M HCl (for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) (for workup)

  • Brine (saturated aqueous NaCl) (for workup)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM (concentration of this compound at ~0.1 M).

    • Add DMAP (0.1 equivalents) to the solution and stir at room temperature until all solids are dissolved.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reaction:

    • Dissolve DCC (1.3 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

    • A white precipitate of dicyclohexylurea (DCU) will form.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Filter the reaction mixture through a celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure ester product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Steglich esterification of this compound.

ParameterValue/RangeNotes
Molar Ratios
This compound1.0 eqLimiting reagent
Carboxylic Acid1.1 - 1.5 eqExcess to drive the reaction to completion
DCC/DIC1.2 - 1.5 eqCarbodiimide coupling agent[5]
DMAP0.1 - 0.2 eqCatalyst[3]
Reaction Conditions
SolventAnhydrous DCM, DMFDCM is standard; DMF can be used for less soluble reactants
Temperature0 °C to Room Temp.Initial cooling controls the exothermic reaction
Reaction Time12 - 24 hoursVaries with substrate reactivity
Expected Outcome
Yield70 - 95%Dependent on the steric hindrance of the carboxylic acid[4]
Purity>95% (post-chromatography)Confirmed by NMR and LC-MS

Workflow Diagram: Steglich Esterification

Steglich_Esterification cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification reagents Dissolve this compound, Carboxylic Acid, and DMAP in DCM cooling Cool to 0 °C reagents->cooling add_dcc Add DCC Solution Dropwise cooling->add_dcc stir Stir at Room Temperature for 12-24h add_dcc->stir filter Filter to Remove DCU stir->filter wash Aqueous Wash (HCl, NaHCO3, Brine) filter->wash dry Dry and Concentrate wash->dry purify Silica Gel Chromatography dry->purify final_product Final Product: R-COO-PEG11-Boc purify->final_product Yields Pure Ester

Caption: Workflow for the Steglich esterification of this compound.

Carbamate Formation with an Isocyanate

The reaction of the hydroxyl group of this compound with an isocyanate (R-NCO) provides a straightforward method for the synthesis of stable carbamate (urethane) linkages.[6] This reaction can often be performed without a catalyst, but the addition of a catalyst such as dibutyltin dilaurate (DBTDL) can significantly accelerate the reaction rate.[7]

Experimental Protocol: Carbamate Formation

This protocol describes the synthesis of a carbamate by reacting this compound with a generic isocyanate (R-NCO).

Materials:

  • This compound

  • Isocyanate (R-NCO)

  • Dibutyltin dilaurate (DBTDL) (optional, catalyst)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Hexanes (for precipitation)

  • Diethyl ether (for washing)

Procedure:

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous toluene (concentration ~0.1 M).

    • Add the isocyanate (1.1 equivalents) to the solution.

  • Coupling Reaction (Catalyzed):

    • Add a catalytic amount of DBTDL (0.01-0.05 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or heat to 40-60 °C for 2-12 hours.

  • Coupling Reaction (Uncatalyzed):

    • If no catalyst is used, stir the reaction mixture at 60-80 °C for 12-48 hours.

  • Reaction Monitoring:

    • Monitor the disappearance of the hydroxyl group of the starting material by TLC or the consumption of the isocyanate by IR spectroscopy (disappearance of the -NCO stretch at ~2250-2275 cm⁻¹). LC-MS can also be used to monitor product formation.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the crude residue in a minimal amount of DCM and precipitate the product by adding it dropwise to a large volume of cold hexanes or diethyl ether.

    • Collect the precipitate by filtration, wash with cold hexanes or diethyl ether, and dry under vacuum to yield the pure carbamate product.

    • If necessary, further purification can be achieved by silica gel column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the carbamate formation with this compound.

ParameterValue/RangeNotes
Molar Ratios
This compound1.0 eqLimiting reagent
Isocyanate1.05 - 1.2 eqA slight excess is used
DBTDL (optional)0.01 - 0.05 eqCatalyst to increase reaction rate[7]
Reaction Conditions
SolventAnhydrous Toluene, DCMToluene is common for heating
TemperatureRoom Temp. to 80 °CHigher temperatures for uncatalyzed reactions
Reaction Time2 - 48 hoursSignificantly shorter with a catalyst
Expected Outcome
Yield>90%Generally a high-yielding reaction
Purity>95% (post-precipitation/chromatography)Confirmed by NMR and LC-MS

Workflow Diagram: Carbamate Formation

Carbamate_Formation cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification reagents Dissolve this compound and Isocyanate in Toluene add_catalyst Add DBTDL (optional) reagents->add_catalyst stir_heat Stir at RT - 80 °C for 2-48h add_catalyst->stir_heat concentrate Concentrate in vacuo stir_heat->concentrate precipitate Precipitate from Hexanes/Ether concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Final Product: R-NHCOO-PEG11-Boc filter_dry->final_product Yields Pure Carbamate

Caption: Workflow for the formation of a carbamate from this compound.

Signaling Pathway and Logical Relationship Diagram

The use of this compound as a linker is central to the construction of bifunctional molecules like PROTACs. The following diagram illustrates the logical relationship in synthesizing a PROTAC, where the hydroxyl group of the linker is first coupled to a warhead ligand, followed by deprotection of the Boc group and coupling to an E3 ligase ligand.

PROTAC_Synthesis_Logic cluster_linker Linker cluster_ligands Binding Ligands cluster_synthesis Synthetic Steps linker This compound step1 Step 1: Couple -OH of Linker (Esterification or Carbamate Formation) linker->step1 warhead Warhead Ligand (with -COOH or -NCO) warhead->step1 e3_ligand E3 Ligase Ligand (with -COOH) step3 Step 3: Couple -NH2 (Amide Bond Formation) e3_ligand->step3 intermediate Intermediate: Warhead-Linker-Boc step1->intermediate step2 Step 2: Deprotect Boc Group (e.g., with TFA) intermediate->step2 activated_intermediate Activated Intermediate: Warhead-Linker-NH2 step2->activated_intermediate activated_intermediate->step3 final_protac Final PROTAC step3->final_protac

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

References

Application Notes and Protocols: Hydroxy-PEG11-Boc in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG11-Boc is a high-purity, monodisperse polyethylene glycol (PEG) linker critical in the development of targeted drug delivery systems. Its heterobifunctional nature, featuring a terminal hydroxyl (-OH) group and a Boc-protected amine, makes it an ideal component for conjugating different molecular entities with precision and control. This linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.

The 11-unit PEG chain imparts favorable physicochemical properties to the final conjugate, such as enhanced aqueous solubility and improved pharmacokinetic profiles.[1] The Boc (tert-butyloxycarbonyl) protecting group ensures selective reactivity of the terminal amine, which can be deprotected under specific acidic conditions to allow for subsequent conjugation.[2] This controlled, stepwise synthesis is crucial for the modular construction of complex drug delivery molecules like PROTACs.

These application notes provide a comprehensive overview of the use of this compound in the context of PROTACs targeting the oncogenic BCR-ABL fusion protein, a key driver of Chronic Myeloid Leukemia (CML). Included are detailed protocols for synthesis and cellular evaluation, along with quantitative data from relevant studies.

Application Spotlight: PROTAC-mediated Degradation of BCR-ABL

Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active tyrosine kinase, BCR-ABL. While tyrosine kinase inhibitors (TKIs) have been effective, challenges such as drug resistance persist. PROTACs offer an alternative therapeutic strategy by inducing the degradation of the BCR-ABL protein, thereby eliminating both its kinase and scaffolding functions.

A PROTAC molecule designed to target BCR-ABL typically consists of three components:

  • A "warhead" ligand that binds to the BCR-ABL protein (e.g., dasatinib).

  • An E3 ubiquitin ligase-recruiting ligand (e.g., pomalidomide, which binds to Cereblon [CRBN]).

  • A linker, such as one derived from this compound, that connects the warhead and the E3 ligase ligand.

The PEG linker plays a crucial role in optimizing the spatial orientation and distance between BCR-ABL and the E3 ligase, which is critical for the formation of a stable ternary complex (BCR-ABL–PROTAC–E3 ligase) and subsequent ubiquitination and degradation of the target protein.[3][4]

Signaling Pathway

The BCR-ABL oncoprotein activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. A PROTAC utilizing a this compound linker can effectively induce the degradation of BCR-ABL, thereby inhibiting these oncogenic signals.

BCR_ABL_Signaling cluster_1 BCR-ABL BCR-ABL Proteasome Proteasome BCR-ABL->Proteasome Degradation Ternary_Complex BCR-ABL-PROTAC-E3 Ligase Ternary Complex BCR-ABL->Ternary_Complex STAT5 STAT5 BCR-ABL->STAT5 PI3K_Akt PI3K/Akt BCR-ABL->PI3K_Akt RAS_MAPK RAS/MAPK BCR-ABL->RAS_MAPK PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->BCR-ABL Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Ternary_Complex->Ub Ubiquitination Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization & E3 Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Target Ligand Conjugation & Purification A This compound B Activate Hydroxyl Group (e.g., Tosylation) A->B D Couple E3 Ligand to Linker (SN2 Reaction) B->D C E3 Ligase Ligand (e.g., Pomalidomide derivative) C->D E Pomalidomide-PEG11-Boc D->E F Boc Deprotection (TFA in DCM) E->F G Pomalidomide-PEG11-NH2 F->G I Amide Coupling (e.g., HATU, DIPEA) G->I H Target Ligand (Warhead) (e.g., Dasatinib derivative with a carboxylic acid) H->I J Crude PROTAC I->J K Purification (Preparative HPLC) J->K L Final PROTAC (Dasatinib-PEG11-Pomalidomide) K->L

References

Application Notes and Protocols for Utilizing Hydroxy-PEG11-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[3][4] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to fine-tune their length.[3][5] The length of the PEG linker is a crucial parameter, as it dictates the distance and orientation between the POI and the E3 ligase, which is essential for efficient ubiquitination.[6][7]

This document provides detailed application notes and protocols for the use of Hydroxy-PEG11-Boc, a specific PEG-based linker, in the synthesis of PROTACs.

Characteristics of this compound

This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group at one end and a Boc-protected amine group at the other, connected by an 11-unit polyethylene glycol chain.

PropertyValue
Molecular Formula C₂₉H₅₉NO₁₄
Molecular Weight 645.78 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents

The Boc (tert-butyloxycarbonyl) protecting group allows for selective and sequential conjugation of the POI and E3 ligase ligands. The PEG11 chain provides a balance of flexibility and length, which can be optimal for inducing the formation of a productive ternary complex for a variety of targets.

General Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a systematic process that involves design, chemical synthesis, and rigorous biological evaluation.

PROTAC Development Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design PROTAC Design (POI Ligand, E3 Ligand, Linker Selection) Synthesis Chemical Synthesis of PROTAC Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (Binding, Ternary Complex Formation) Purification->InVitro Test Compound Cellular Cellular Assays (Degradation, Viability) InVitro->Cellular InVivo In Vivo Studies (PK/PD, Efficacy) Cellular->InVivo

A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step solution-phase synthesis for coupling a POI ligand (with a carboxylic acid) and an E3 ligase ligand (with a hydroxyl or amine group) using this compound.

Step 1: Coupling of POI Ligand to this compound

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand containing a carboxylic acid (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated POI ligand solution, add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting POI-PEG11-Boc intermediate by flash column chromatography.

Step 2: Boc Deprotection and Coupling of E3 Ligase Ligand

  • Boc Deprotection: Dissolve the purified POI-PEG11-Boc intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Removal of TFA: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene (3x) to ensure complete removal of residual TFA. The resulting POI-PEG11-NH₂ TFA salt can often be used directly in the next step.

  • Coupling of E3 Ligase Ligand:

    • If the E3 ligase ligand has a carboxylic acid: Follow a similar coupling procedure as in Step 1, using the POI-PEG11-NH₂ as the amine component.

    • If the E3 ligase ligand has a hydroxyl group (for ether linkage): Dissolve the POI-PEG11-NH₂ and the E3 ligase ligand with a suitable leaving group (e.g., mesylate or tosylate) in an anhydrous solvent like DMF. Add a base such as potassium carbonate or cesium carbonate and stir at an elevated temperature (e.g., 60-80 °C) until the reaction is complete as monitored by LC-MS.

  • Final Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC) to obtain the high-purity compound. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein induced by the PROTAC.

  • Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

Data Presentation

The efficacy of a PROTAC is typically characterized by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved). The following table provides illustrative data for a hypothetical PROTAC utilizing a PEG11 linker, based on trends observed for similar PROTACs.

Table 1: Illustrative Degradation Performance of a Hypothetical Kinase-Targeting PROTAC with a PEG11 Linker

PROTAC IDTarget KinaseE3 LigaseLinkerDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-PEG11Kinase XVHLHydroxy-PEG1115>90Cancer Cell Line A
PROTAC-PEG11Kinase XCRBNHydroxy-PEG1125>85Cancer Cell Line A
Negative ControlKinase XVHL (inactive)Hydroxy-PEG11>10,000<10Cancer Cell Line A

Table 2: Illustrative Pharmacokinetic Properties of a Hypothetical PROTAC with a PEG11 Linker

PROTAC IDSolubility (µg/mL)Cell Permeability (Papp, 10⁻⁶ cm/s)In Vitro Metabolic Stability (% remaining after 1h)
PROTAC-PEG111505.285 (Human Liver Microsomes)

Signaling Pathway and Mechanism of Action

PROTACs can be designed to target a wide array of proteins involved in various signaling pathways implicated in disease. For instance, targeting kinases or nuclear receptors has been a successful strategy in oncology.[8][9][10]

PROTAC_Mechanism PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

The PROTAC molecule facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase. This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[2]

Conclusion

This compound is a versatile linker for the synthesis of PROTACs, offering a balance of hydrophilicity and length that can be advantageous for achieving potent and selective protein degradation. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this linker. Optimization of the linker attachment points and the choice of POI and E3 ligase ligands are critical for the successful development of effective protein degraders.

References

Application Notes & Protocols for Mass Spectrometry Analysis of Molecules Conjugated with Hydroxy-PEG11-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules with polyethylene glycol (PEG) linkers is a widely used strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Hydroxy-PEG11-Boc is a discrete PEG (dPEG®) linker featuring a hydroxyl group for further modification and a Boc-protected amine, making it a valuable tool in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2][][4] Accurate characterization of these conjugated molecules is critical for ensuring product quality, consistency, and efficacy. Mass spectrometry (MS) is an indispensable analytical technique for the detailed structural elucidation of these conjugates.[5]

These application notes provide a comprehensive guide to the mass spectrometry analysis of molecules conjugated with this compound, covering sample preparation, instrumentation, data acquisition, and analysis.

Challenges in Mass Spectrometry of PEGylated Molecules

The analysis of PEGylated molecules by mass spectrometry presents unique challenges:

  • Heterogeneity: While this compound is a discrete PEG linker, conjugation reactions can result in a heterogeneous mixture of products with varying degrees of PEGylation.

  • Charge State Complexity: The PEG chain can acquire multiple charges during electrospray ionization (ESI), leading to complex mass spectra with overlapping charge state envelopes.[6][7]

  • In-source Fragmentation: The PEG moiety can be susceptible to fragmentation in the ion source, further complicating spectral interpretation.[8]

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing a molecule conjugated with this compound for mass spectrometry analysis.

Materials:

  • Conjugated sample

  • Volatile buffers (e.g., 10 mM ammonium acetate)[9]

  • Organic solvents (e.g., acetonitrile, methanol)[10]

  • Centrifugal filters for buffer exchange (e.g., Amicon Ultracel 50K MWCO for protein conjugates)[9]

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)[11]

Procedure:

  • Buffer Exchange: If the sample is in a non-volatile buffer (e.g., PBS), exchange it into a volatile buffer like 10 mM ammonium acetate. This can be achieved using centrifugal filters.[9] The choice of molecular weight cutoff (MWCO) for the filter should be appropriate for the size of the conjugated molecule.

  • Sample Desalting: Residual salts can suppress ionization and interfere with MS analysis. If necessary, desalt the sample using a suitable SPE cartridge.

  • Dilution: Dilute the sample to an appropriate concentration for MS analysis (typically in the low µM to high nM range) using a solvent compatible with the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for reversed-phase LC-MS).

Protocol 2: LC-MS Analysis of Intact Conjugates

This protocol describes a general method for analyzing the intact mass of molecules conjugated with this compound using liquid chromatography coupled with mass spectrometry (LC-MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).[9][10]

LC Method:

  • Column: A reversed-phase column suitable for the analyte (e.g., C4, C8 for proteins; C18 for small molecules).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content to elute the conjugate.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-1.0 mL/min for analytical columns).

  • Column Temperature: Typically 40-60°C.

MS Method:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150°C.[12]

  • Mass Range: A wide mass range to cover the expected m/z of the multiply charged ions of the conjugate.

  • Data Acquisition: Acquire data in profile mode.

Post-Column Addition of Amines (Optional but Recommended):

To simplify the charge state distribution, a post-column infusion of a tertiary amine like triethylamine (TEA) or diethylmethylamine (DEMA) can be employed.[6][7][13]

  • Reagent: 0.2-1% TEA in a suitable solvent.

  • Delivery: Use a syringe pump and a T-junction to introduce the amine solution into the LC eluent stream before it enters the mass spectrometer.

Protocol 3: Peptide Mapping for Site-Specific Analysis (for Protein Conjugates)

This protocol is for identifying the specific amino acid residues where the this compound linker is attached on a protein.

Procedure:

  • Protein Denaturation and Reduction: Denature the protein conjugate in a buffer containing a chaotropic agent (e.g., urea, guanidinium HCl) and reduce disulfide bonds with a reducing agent (e.g., DTT, TCEP).

  • Alkylation: Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will isolate and fragment the peptide ions.

  • Data Analysis: Use database searching software to identify the peptides. The mass shift corresponding to the this compound moiety will indicate the modified peptide and, through fragmentation analysis (MS/MS), the specific site of attachment.[9]

Data Presentation

Table 1: Expected Mass Shifts for this compound Conjugation

MoietyChemical FormulaMonoisotopic Mass (Da)Average Mass (Da)
This compoundC₂₉H₅₇NO₁₄631.3834631.77
Deprotected Hydroxy-PEG11-NH₂C₂₄H₄₉NO₁₂531.3306531.64

Note: The observed mass will depend on the conjugation chemistry and whether the Boc protecting group is removed.

Table 2: Example LC-MS Data for a Small Molecule Conjugated with this compound

AnalyteExpected Mass (Da)Observed Mass (Da)Mass Error (ppm)
Unconjugated Small Molecule350.1234350.1231-0.86
Small Molecule-PEG11-Boc981.5068981.50750.71

Visualization of Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis BufferExchange Buffer Exchange (e.g., to 10 mM Ammonium Acetate) Desalting Desalting (e.g., SPE) BufferExchange->Desalting Dilution Dilution for MS Analysis Desalting->Dilution LC_Separation LC Separation (Reversed-Phase) Dilution->LC_Separation PostColumn Post-Column Amine Addition (Optional) LC_Separation->PostColumn ESI_MS ESI-MS (Intact Mass) PostColumn->ESI_MS MSMS MS/MS (Fragmentation for Site Analysis) ESI_MS->MSMS Deconvolution Deconvolution of Spectra ESI_MS->Deconvolution Site_Identification Site of Conjugation Identification MSMS->Site_Identification Mass_Determination Intact Mass Determination Deconvolution->Mass_Determination

Caption: General workflow for the mass spectrometry analysis of PEGylated molecules.

fragmentation_pathway Parent_Ion [M+H]+ Loss_Boc Loss of Boc Group (-100 Da) Parent_Ion->Loss_Boc Loss_tBu Loss of tert-Butene (-56 Da) Parent_Ion->Loss_tBu PEG_Fragmentation PEG Backbone Fragmentation (Loss of C2H4O units, -44 Da) Loss_Boc->PEG_Fragmentation Loss_tBu->PEG_Fragmentation Peptide_Backbone_Fragmentation Peptide Backbone Fragmentation (b and y ions for protein conjugates) PEG_Fragmentation->Peptide_Backbone_Fragmentation

Caption: Potential fragmentation pathways of Boc-PEG conjugated molecules in MS/MS.

Conclusion

The mass spectrometry analysis of molecules conjugated with this compound requires careful consideration of sample preparation and analytical methods to overcome the challenges associated with PEGylated compounds. The protocols and guidelines presented here provide a solid foundation for the successful characterization of these important bioconjugates. By employing techniques such as high-resolution mass spectrometry, optional post-column amine addition, and tandem mass spectrometry for peptide mapping, researchers can obtain detailed and accurate information on the identity, purity, and site of modification of their conjugated molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydroxy-PEG11-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG11-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction efficiency and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in conjugation reactions?

This compound is a bifunctional linker commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] The terminal hydroxyl (-OH) group allows for conjugation to molecules containing carboxylic acids (via esterification), while the tert-butyloxycarbonyl (Boc) protected end allows for future deprotection to reveal a primary functional group for subsequent reactions.[3][4]

Q2: I am seeing a low yield in my esterification reaction between this compound and a carboxylic acid. What are the potential causes?

Low yield is a common issue often attributed to several factors:

  • Inefficient Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species is critical. In carbodiimide-mediated reactions (e.g., using DCC or EDC), this step can be sluggish.

  • Formation of N-acylurea Byproduct: A significant side reaction in Steglich esterifications is the rearrangement of the reactive O-acylisourea intermediate to a stable, unreactive N-acylurea, which halts the reaction pathway.[5][6]

  • Poor Nucleophilicity of the PEG-Alcohol: The hydroxyl group on the PEG chain is a primary alcohol, but it can be a relatively weak nucleophile, leading to slow reaction rates, especially if sterically hindered.

  • Hydrolysis of Reagents: The activating agents (DCC, EDC) and the active intermediates are sensitive to moisture. Any water in the reaction solvent or on the glassware can lead to hydrolysis and reduce yield.

  • Suboptimal Reagent Stoichiometry: Using incorrect molar ratios of the coupling agents (DCC/EDC) and catalyst (DMAP) can lead to incomplete activation or increased side reactions.

Q3: A persistent white precipitate is contaminating my final product after a DCC-mediated esterification. What is it and how can I remove it?

The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of the N,N'-dicyclohexylcarbodiimide (DCC) coupling agent.[7] DCU is notoriously difficult to remove due to its low solubility in many common organic solvents.

Strategies for Removal:

  • Filtration: The majority of DCU can be removed by simple filtration after the reaction is complete, as it is largely insoluble in solvents like dichloromethane (DCM) or chloroform.

  • Cold Precipitation: After filtration, concentrating the crude product and dissolving it in a minimal amount of DCM, followed by cooling to 0°C or -20°C, can precipitate more of the dissolved DCU.[7]

  • Solvent Selection for Purification: During column chromatography, using a solvent system like 100% chloroform can sometimes help retain the DCU on the silica gel.[7]

  • Alternative Reagents: To avoid this issue altogether, consider using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). Its corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[8]

Q4: My reaction seems to stall or not go to completion according to TLC analysis. What can I do to improve the reaction kinetics?

  • Ensure Catalysis with DMAP: 4-Dimethylaminopyridine (DMAP) is a crucial catalyst for the Steglich esterification. It acts as a highly effective acyl transfer agent, forming a more reactive intermediate that reacts readily with the alcohol.[5][9] Ensure you are using a catalytic amount (e.g., 3-10 mol%).

  • Check Reagent Quality: Ensure your coupling agents (DCC, EDC) and solvent are anhydrous. Old or improperly stored reagents can be partially hydrolyzed and inactive.

  • Increase Reaction Time: Some esterifications, especially with sterically hindered components, can be slow and may require extended reaction times (24 to 72 hours).[10]

  • Gently Increase Temperature: While the reaction is typically started at 0°C to control the initial activation, allowing it to proceed at room temperature is standard.[10] Cautiously warming the reaction (e.g., to 40°C) may improve the rate, but should be monitored for potential side product formation.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the esterification of this compound with a carboxylic acid using carbodiimide coupling agents.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive coupling agent (DCC/EDC).2. Insufficient catalyst (DMAP).3. Presence of moisture.4. Steric hindrance of substrates.1. Use fresh DCC or EDC from a properly stored container.2. Ensure 3-10 mol% of DMAP is added.3. Use anhydrous solvents and dry glassware.4. Increase reaction time to 48-72 hours and consider gentle heating (40°C).[10][11]
Product Contaminated with White Precipitate 1. Dicyclohexylurea (DCU) byproduct from DCC.2. N-acylurea byproduct.1. Filter the reaction mixture post-reaction. Dissolve the crude product in a minimal amount of DCM, cool to -20°C, and filter again.[7]2. Consider switching to EDC, as its urea byproduct is water-soluble and easily removed during aqueous workup.[8]
Multiple Spots on TLC; Difficult Purification 1. Formation of N-acylurea side product.2. Decomposition of starting material or product.3. Excess reagents remaining.1. Ensure the reaction is run at 0°C during DCC/EDC addition to minimize side reactions.[12]2. Avoid strong bases or excessively high temperatures if your molecule is sensitive.3. Perform an aqueous workup: wash the organic layer with dilute HCl (to remove DMAP and any unreacted base), followed by saturated sodium bicarbonate, and brine.[12]
Waxy or Solid Product Instead of Expected Liquid/Oil 1. Residual DCU or other solid impurities.2. Unexpected side reactions or polymerization (especially with reactive acids like acrylic acid).1. Follow rigorous purification steps for DCU removal (see above). Analyze a purified sample by NMR to confirm product identity and purity.[12]2. Re-evaluate the compatibility of the carboxylic acid with the reaction conditions. Consider using alternative activation methods if necessary.

Experimental Protocols & Data

Protocol: Steglich Esterification of this compound

This protocol describes a general procedure for conjugating a carboxylic acid to the terminal hydroxyl group of this compound using DCC and DMAP.

Materials:

  • This compound

  • Carboxylic Acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the flask to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form.

  • After the addition is complete, allow the reaction to stir at 0°C for another 1-2 hours, then remove the ice bath and let the reaction proceed at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture through a sintered glass funnel or Celite to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product further using flash column chromatography if necessary.

Table 1: Typical Reaction Parameters for Steglich Esterification
ParameterRecommended ValueRationale
Solvent Anhydrous Dichloromethane (DCM) or ChloroformGood solubility for reactants; non-protic.[10]
Temperature 0°C initially, then warm to Room TemperatureControls initial activation to minimize side reactions, then allows the reaction to proceed at a reasonable rate.[10]
Reaction Time 24 - 72 hoursEsterification with PEG-alcohols can be slow and may require extended time for completion.[10]
Stoichiometry
This compound1.0 eqLimiting reagent.
Carboxylic Acid1.1 - 1.5 eqSlight excess to drive the reaction to completion.
DCC or EDC1.1 - 1.5 eqSlight excess to ensure full activation of the carboxylic acid.
DMAP0.03 - 0.1 eq (3-10 mol%)Catalytic amount is sufficient; excess can complicate purification.[5][12]

Visualized Workflows

Experimental Workflow for this compound Esterification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dissolve Carboxylic Acid (1.2eq), this compound (1.0eq), and DMAP (0.1eq) in anhydrous DCM cool Cool solution to 0°C prep_reagents->cool add_dcc Add DCC solution dropwise to reaction mixture at 0°C cool->add_dcc prep_dcc Dissolve DCC (1.2eq) in anhydrous DCM prep_dcc->add_dcc react Stir at 0°C for 1-2h, then warm to RT for 24-48h add_dcc->react monitor Monitor progress via TLC/LC-MS react->monitor filter_dcu Filter to remove precipitated DCU monitor->filter_dcu wash Aqueous Wash Sequence (HCl, NaHCO3, Brine) filter_dcu->wash dry Dry organic layer (Na2SO4) & Concentrate wash->dry purify Purify by Flash Chromatography (if needed) dry->purify

A typical experimental workflow for Steglich esterification.
Troubleshooting Logic for Low Yield Conjugation

G start Low or No Product Yield check_reagents Are reagents (DCC/EDC, DMAP) fresh and solvent anhydrous? start->check_reagents replace_reagents Use fresh, anhydrous reagents and dry glassware check_reagents->replace_reagents No check_catalyst Was DMAP catalyst included (3-10 mol%)? check_reagents->check_catalyst Yes success Yield Improved replace_reagents->success add_catalyst Repeat reaction with DMAP check_catalyst->add_catalyst No check_time_temp Was reaction time sufficient (24-48h at RT)? check_catalyst->check_time_temp Yes add_catalyst->success increase_time Increase reaction time to 72h and/or warm gently to 40°C check_time_temp->increase_time No check_purification Was product lost during aqueous workup or purification? check_time_temp->check_purification Yes increase_time->success optimize_purification Re-evaluate purification strategy. Consider alternative to EDC if DCU removal is the issue. check_purification->optimize_purification Yes check_purification->success No optimize_purification->success

A decision tree for troubleshooting low-yield reactions.

References

How to avoid side reactions with Hydroxy-PEG11-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxy-PEG11-Boc. Our goal is to help you anticipate and avoid common side reactions during your experiments, ensuring the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker composed of an 11-unit polyethylene glycol (PEG) chain. One terminus is a hydroxyl (-OH) group, and the other is a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This structure is particularly useful in bioconjugation and drug delivery, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The Boc group provides a temporary shield for the amine, allowing for controlled, stepwise reactions. The PEG chain enhances the solubility and pharmacokinetic properties of the final conjugate.

Q2: What is the most common first step in using this compound, and what are the potential pitfalls?

The most common initial step is the deprotection of the Boc group to reveal the primary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The primary pitfall of this step is the generation of a reactive tert-butyl cation, which can lead to unwanted side reactions. Incomplete deprotection is another potential issue.

Q3: What are the main side reactions to be aware of during Boc deprotection?

The major side reaction during Boc deprotection is the alkylation of nucleophilic residues on your substrate by the tert-butyl cation generated from the cleavage of the Boc group. If your substrate contains sensitive functional groups, such as indoles (in tryptophan), thioethers (in methionine), or phenols (in tyrosine), these can be susceptible to alkylation, leading to undesired byproducts.

Q4: How can I prevent the tert-butyl cation side reaction?

The most effective way to prevent this side reaction is to use "scavengers" in your deprotection reaction. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted modifications.

Q5: Can the terminal hydroxyl group of this compound cause side reactions?

While the primary amine is significantly more nucleophilic than the hydroxyl group, there is a possibility of side reactions involving the hydroxyl group, especially under certain conditions. For instance, during subsequent conjugation steps with highly reactive electrophiles, such as NHS esters, acylation of the hydroxyl group can occur, although it is generally less favored than the reaction with the amine. During Boc deprotection with TFA, esterification of the alcohol is possible but typically requires harsher conditions (e.g., higher temperatures) than those needed for Boc removal.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Symptom: Your analytical data (e.g., LC-MS, NMR) shows the presence of the starting this compound material after the deprotection reaction.

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of TFA. A common starting point is 20-50% TFA in dichloromethane (DCM).[1]
Inadequate Reaction Time or Temperature Extend the reaction time. Monitor the reaction progress by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.[1][2]
Steric Hindrance While PEG11 is not excessively long, steric hindrance can still play a role. Consider slightly elevated temperatures (e.g., 40°C), but be mindful that this may also increase side reactions.
Poor Solvent Choice Ensure that your this compound is fully soluble in the chosen solvent. DCM is a common and effective solvent for TFA-mediated deprotection.[2]
Issue 2: Observation of Unexpected Byproducts After Deprotection

Symptom: Your analytical data shows peaks with a mass corresponding to your substrate plus a tert-butyl group (+56 Da).

Possible Cause Recommended Solution
Alkylation by tert-butyl cation Add a scavenger to the deprotection reaction mixture. Common scavengers and their typical concentrations are listed in the table below.
Degradation of Acid-Sensitive Groups If your substrate has other acid-labile protecting groups, they may be cleaved under the deprotection conditions. Consider using milder deprotection conditions or an orthogonal protection strategy.
Issue 3: Low Yield in Subsequent Conjugation Reactions (e.g., with NHS ester)

Symptom: After deprotecting the Boc group and proceeding with a conjugation reaction, the yield of the desired product is low.

Possible Cause Recommended Solution
Incomplete Boc Deprotection Ensure complete deprotection using the troubleshooting steps above. The free amine is necessary for the conjugation.
Incorrect pH for Conjugation The reaction of the amine with an NHS ester is pH-dependent. The optimal pH is typically between 7.2 and 8.5.[2][3]
Hydrolysis of NHS Ester NHS esters are moisture-sensitive and can hydrolyze. Prepare fresh solutions of the NHS ester and avoid aqueous buffers with high pH for prolonged periods before the reaction.[2][4]
Competition from Buffers Avoid buffers containing primary amines (e.g., Tris), as they will compete with your deprotected PEG linker for the NHS ester.[4][5]
Side Reaction with Hydroxyl Group While less likely, acylation of the terminal hydroxyl group can occur. To minimize this, ensure the pH is not excessively high and use a stoichiometric amount of the NHS ester.

Quantitative Data Summary

The following tables provide a summary of common reaction conditions and scavenger usage for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger.[1]
Water2.5 - 5%Carbocation scavenger.
Thioanisole5%Carbocation scavenger, protects Methionine.
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine.
Phenol5%Carbocation scavenger.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound
  • Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If your substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (3x) can help remove residual TFA.[2]

  • The resulting TFA salt of the deprotected Amine-PEG11-Alcohol can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[2]

Protocol 2: NHS Ester Conjugation with Deprotected Amine-PEG11-Alcohol
  • Dissolve the deprotected Amine-PEG11-Alcohol (as the free amine) in a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.5.[2][4]

  • Immediately before use, dissolve the NHS ester in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4]

  • Add the NHS ester solution to the Amine-PEG11-Alcohol solution. A 1.5 to 5-fold molar excess of the NHS ester is a common starting point.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4]

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the product can be purified by size exclusion chromatography (SEC) or reversed-phase HPLC to remove unreacted PEG linker and excess NHS ester.

Visualizations

Boc_Deprotection_Workflow cluster_deprotection Boc Deprotection Start This compound Add_TFA_DCM Add TFA/DCM (20-50%) Start->Add_TFA_DCM Add_Scavenger Add Scavenger (e.g., TIS) Add_TFA_DCM->Add_Scavenger Reaction React at 0°C to RT (1-2 hours) Add_Scavenger->Reaction Workup Workup: Evaporation/Neutralization Reaction->Workup Product Amine-PEG11-Alcohol Workup->Product

Caption: Workflow for Boc deprotection of this compound.

Side_Reaction_Pathway Boc_Deprotection Boc Deprotection (Acidic Conditions) tBu_Cation tert-Butyl Cation (t-Bu+) Boc_Deprotection->tBu_Cation Desired_Product Deprotected Amine Boc_Deprotection->Desired_Product Side_Product Alkylated Substrate tBu_Cation->Side_Product Alkylation Trapped_Cation Trapped t-Bu+ tBu_Cation->Trapped_Cation Trapping Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation Nucleophilic_Substrate Nucleophilic Substrate (e.g., Trp, Met) Nucleophilic_Substrate->Side_Product

Caption: Prevention of alkylation side reaction using scavengers.

Conjugation_Workflow cluster_conjugation NHS Ester Conjugation Start Amine-PEG11-Alcohol Buffer_Exchange Buffer Exchange (pH 7.2-8.5, amine-free) Start->Buffer_Exchange Add_NHS_Ester Add NHS Ester (in DMSO/DMF) Buffer_Exchange->Add_NHS_Ester Reaction React at RT (30-60 min) Add_NHS_Ester->Reaction Purification Purification (SEC or RP-HPLC) Reaction->Purification Final_Product PEGylated Conjugate Purification->Final_Product

References

Addressing solubility issues of Hydroxy-PEG11-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues with Hydroxy-PEG11-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an amphiphilic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. The polyethylene glycol (PEG) chain, with its repeating ether oxygens, imparts hydrophilicity and promotes solubility in aqueous solutions.[][] The tert-butyloxycarbonyl (Boc) protecting group is hydrophobic, which can influence its solubility in non-polar organic solvents.[3] This dual nature allows for solubility in a range of solvents.

Q2: In which solvents is this compound typically soluble?

A2: this compound and similar PEGylated molecules are generally soluble in a variety of common laboratory solvents. These include polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as chlorinated solvents such as dichloromethane (DCM).[3][] It also shows solubility in water and ethanol.[][]

Q3: Why is my this compound conjugate not dissolving properly?

A3: Several factors can contribute to poor dissolution. These include:

  • Solvent Choice: The solvent may not be appropriate for the specific conjugate.

  • Concentration: You might be attempting to prepare a solution that is above the compound's solubility limit in that particular solvent.

  • Temperature: The temperature of the solvent may be too low. Gentle heating can sometimes aid dissolution.

  • Purity of the Conjugate: Impurities can affect solubility.

  • Aggregation: The molecules may be clumping together, which can be an issue with some PEGylated compounds.[6]

Q4: Can the Boc protecting group affect the solubility of the PEG linker?

A4: Yes, the Boc group is bulky and nonpolar, which contributes to the molecule's solubility in lipophilic organic solvents.[] While the PEG chain enhances aqueous solubility, the hydrophobic nature of the Boc group can sometimes limit solubility in highly polar solvents, especially at high concentrations.

Q5: What is aggregation and how does it relate to this compound conjugates?

A5: Aggregation is a phenomenon where molecules clump together to form larger particles.[7] For PEGylated molecules, this can sometimes occur, especially at high concentrations or in certain buffer conditions, potentially leading to precipitation or reduced reactivity.[6][8] The flexible nature of the PEG chain can sometimes lead to intermolecular interactions that favor aggregation.

Troubleshooting Guide

Problem 1: The this compound conjugate is not dissolving in the chosen solvent.

  • Solution 1: Verify Solvent Choice and Purity. Ensure you are using a recommended solvent such as DMSO, DMF, or DCM. Use high-purity, anhydrous solvents if possible, as water content can sometimes affect solubility.

  • Solution 2: Gentle Heating and Sonication. Gently warm the solution (e.g., to 30-40°C) and use a sonicator to help break up any solid particles and facilitate dissolution.

  • Solution 3: Use a Co-solvent. If the conjugate is intended for an aqueous buffer system where it has low solubility, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO first. Then, add the stock solution to the aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is low enough to not interfere with your downstream application.

  • Solution 4: Reduce the Concentration. Attempt to prepare a more dilute solution. It is always best to start with a lower concentration and gradually increase it to determine the solubility limit empirically.

Problem 2: The conjugate precipitates out of solution after initial dissolution.

  • Solution 1: Check for Temperature Changes. If the solution was heated to dissolve the conjugate, it might precipitate as it cools to room temperature. Try to maintain the temperature at which it was soluble or prepare a more dilute solution.

  • Solution 2: Evaluate Buffer Conditions. If the precipitation occurs in a buffer, the pH or ionic strength might be unfavorable. Consider adjusting the pH or salt concentration.

  • Solution 3: Prevent Aggregation. The precipitation may be due to aggregation. The addition of stabilizing excipients, such as a small amount of a non-ionic surfactant or a different PEG molecule, can sometimes prevent this.[6]

Problem 3: The solution appears cloudy or hazy, suggesting aggregation.

  • Solution 1: Filtration. Filter the solution through a 0.22 µm syringe filter to remove any aggregates. This is particularly important for cell-based assays.

  • Solution 2: Dynamic Light Scattering (DLS). If available, use DLS to analyze the particle size distribution in your solution to confirm the presence and extent of aggregation.

  • Solution 3: Optimize Storage Conditions. If aggregation occurs during storage, try storing the solution at a different temperature (e.g., 4°C vs. -20°C) or in single-use aliquots to avoid freeze-thaw cycles.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventClassificationPredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighA good solvent for making concentrated stock solutions.
Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, useful for stock solutions.
Dichloromethane (DCM)ChlorinatedHighA common solvent for reactions and purification.
WaterPolar ProticModerateSolubility is enhanced by the PEG chain.
EthanolPolar ProticModerateCan be used for dissolution, sometimes with gentle warming.
AcetonitrilePolar AproticModerateMay require sonication or warming for higher concentrations.
TolueneNonpolarLow to ModerateThe Boc group may provide some solubility.
HexaneNonpolarLowGenerally not a suitable solvent.

Disclaimer: The solubility data presented is qualitative and based on the general properties of PEGylated molecules and information for structurally similar compounds.[] It is strongly recommended to perform empirical solubility tests for your specific application and concentration requirements.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound
  • Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Choose a suitable solvent based on your experimental needs (e.g., DMSO for a stock solution).

  • Dissolution:

    • Add the desired volume of solvent to the vial containing the this compound.

    • Vortex the solution for 30-60 seconds.

    • Visually inspect the solution for any undissolved particles.

  • Troubleshooting within the Protocol:

    • If particles remain, sonicate the solution for 5-10 minutes.

    • If necessary, gently warm the solution to 30-40°C while stirring until the solid is fully dissolved.

    • Once dissolved, allow the solution to cool to room temperature. If the compound remains in solution, it is ready for use. If it precipitates, consider preparing a more dilute solution.

  • Storage:

    • Store stock solutions at -20°C or -80°C in tightly sealed vials. For aqueous solutions, consider sterile filtering and storing at 4°C for short-term use or frozen for long-term storage.

Protocol 2: Mitigating Aggregation of this compound Conjugates
  • Buffer Preparation:

    • Prepare your desired aqueous buffer. If compatible with your experiment, consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) or a stabilizing agent like a different, non-reactive PEG molecule to the buffer.[6]

  • Preparation of a Concentrated Stock Solution:

    • Dissolve the this compound conjugate in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution (e.g., 10-100 mM).

  • Dilution into Aqueous Buffer:

    • While vortexing the aqueous buffer, add the concentrated stock solution dropwise to achieve the final desired concentration.

    • Continue to vortex for another 1-2 minutes to ensure homogeneity.

  • Analysis and Use:

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • If the solution appears clear, it is ready for use. If not, consider further dilution or filtration through a 0.22 µm filter.

Visualizations

TroubleshootingWorkflow Troubleshooting Solubility Issues start Start: Solubility Issue (Precipitation/Cloudiness) check_solvent Is the solvent appropriate? start->check_solvent change_solvent Change to a recommended solvent (e.g., DMSO, DMF) check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->check_concentration dilute Prepare a more dilute solution check_concentration->dilute Yes use_energy Apply gentle heat (30-40°C) and/or sonication check_concentration->use_energy No dilute->use_energy check_dissolution Does it dissolve? use_energy->check_dissolution use_cosolvent Consider using a co-solvent for aqueous solutions check_dissolution->use_cosolvent No success Success: Soluble Conjugate check_dissolution->success Yes check_aggregation Suspect aggregation? use_cosolvent->check_aggregation add_stabilizer Add stabilizing excipients or filter the solution check_aggregation->add_stabilizer Yes fail Consult further technical support check_aggregation->fail No add_stabilizer->success

Caption: A logical workflow for troubleshooting solubility issues.

DissolutionWorkflow Experimental Workflow for Dissolution start Start: Weigh This compound add_solvent Add chosen solvent (e.g., DMSO) start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex inspect Visually inspect for undissolved particles vortex->inspect sonicate_heat Sonicate (5-10 min) and/or gently heat (30-40°C) inspect->sonicate_heat Particles Remain ready Solution is ready for use or storage at -20°C inspect->ready Fully Dissolved reinspect Re-inspect solution sonicate_heat->reinspect reinspect->ready Fully Dissolved troubleshoot Proceed to advanced troubleshooting reinspect->troubleshoot Still Undissolved

Caption: An experimental workflow for dissolving this compound.

SolubilityFactors Factors Influencing Solubility cluster_molecule Molecular Properties cluster_environment Environmental Factors solubility Solubility of This compound Conjugate peg_chain PEG Chain (Hydrophilic) peg_chain->solubility boc_group Boc Group (Hydrophobic) boc_group->solubility conjugate Conjugated Molecule (Polarity/Size) conjugate->solubility solvent Solvent Choice (Polarity) solvent->solubility concentration Concentration concentration->solubility temperature Temperature temperature->solubility ph pH and Ionic Strength (for buffers) ph->solubility

Caption: Factors influencing the solubility of the conjugate.

References

Technical Support Center: Purification of Hydroxy-PEG11-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Hydroxy-PEG11-Boc reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges stem from the properties of the polyethylene glycol (PEG) chain.[1] The PEGylation process often results in a complex mixture of the desired product, unreacted starting materials, and side products.[1][] Key challenges include:

  • High Polarity and Hydrophilicity: The PEG chain imparts high polarity and water solubility, which can make extraction and separation from polar impurities difficult.[3]

  • Structural Similarity of Impurities: Impurities may include unreacted starting materials or byproducts with slight variations in the PEG chain length, making them structurally similar to the target compound and hard to separate.[1]

  • Poor UV Absorbance: PEG compounds often lack a strong chromophore, making visualization by UV on TLC plates and detection by UV in HPLC challenging.[4][5]

  • Streaking on TLC: The polar nature of PEG chains can cause streaking on silica gel TLC plates.[6]

Q2: What are the most common methods for purifying this compound?

The most effective purification strategies for this compound and similar PEGylated compounds are based on chromatography and extraction.[3][6] These methods leverage differences in polarity, size, and charge.[1][]

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. For this compound, a normal-phase silica gel column is typically used.[6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is excellent for high-resolution separation and purity assessment of PEGylated compounds.[][6] Size-exclusion chromatography (SEC) can also be used to separate based on molecular size.[1][7]

  • Liquid-Liquid Extraction: This technique is useful for initial cleanup to remove highly polar or non-polar impurities based on their differential solubility in immiscible solvents.[6]

Q3: How can I monitor the progress of my this compound reaction and purification?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for monitoring reaction progress and assessing the purity of fractions during purification.[6]

  • TLC Analysis: Due to the poor UV absorbance of PEG, visualization on TLC plates often requires a chemical stain.[5] Common stains for PEG compounds include Dragendorff's reagent, phosphomolybdic acid, or potassium permanganate.[5]

  • HPLC Analysis: HPLC provides quantitative data on purity and can separate closely related species.[6] A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used for compounds with poor UV absorbance.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation in Column Chromatography - Inappropriate solvent system (eluent).- Co-elution of product with impurities of similar polarity.- Optimize the solvent gradient: A shallower gradient can improve the resolution of closely eluting species.[1] For normal-phase chromatography on silica gel, a gradient of methanol in a less polar solvent like dichloromethane or chloroform is often effective.[6]- Consider a different stationary phase: If normal-phase silica gel does not provide adequate separation, consider reversed-phase chromatography.
Low Recovery of Product - Irreversible binding of the product to the column matrix.- Product precipitation on the column.- Modify elution conditions: For column chromatography, adding a small amount of a more polar solvent to the eluent can help desorb the product.[7]- Check product solubility: Ensure the product is soluble in the chosen mobile phase to prevent precipitation.[1]
Product Streaks on TLC Plate - The highly polar nature of the PEG chain interacting strongly with the silica gel.- Use a more polar mobile phase: Adding a small amount of a polar solvent like methanol or ethanol to the eluent can reduce streaking.[6]- Consider reversed-phase TLC plates.
Difficulty Visualizing Spots on TLC - PEG compounds often have poor UV absorbance.- Use a chemical stain: After running the TLC, dip the plate in a staining solution such as potassium permanganate, phosphomolybdic acid, or Dragendorff's reagent and gently heat to visualize the spots.[5]
Distorted Peak Shapes in HPLC - Unwanted interactions with the stationary phase.- The polydispersity of the PEG chain itself can lead to peak broadening.- Optimize the mobile phase: Adjusting the organic modifier (e.g., acetonitrile) and using an ion-pairing agent (e.g., TFA) can improve peak shape.[1]- Increase column temperature: Running the column at a slightly elevated temperature (e.g., 45°C) can improve peak shape and resolution.[1]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general framework for purifying this compound using normal-phase flash column chromatography.

Materials:

  • Crude this compound reaction mixture

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM) or Chloroform

  • Methanol (MeOH)

  • Hexanes or Heptane

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • TLC staining solution (e.g., potassium permanganate)

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial eluent or a slightly more polar solvent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent like hexanes.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding a more polar solvent like methanol. A typical gradient might be from 0% to 10% methanol in DCM.[6]

  • Fraction Collection: Collect fractions throughout the elution process.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Use an appropriate eluent system for the TLC that gives good separation. Stain the TLC plate to visualize the spots.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Liquid-Liquid Extraction for Initial Workup

This protocol describes a general procedure for an initial purification of the reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Ethyl Acetate or Dichloromethane

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.[6]

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove highly polar, water-soluble impurities. If the reaction was conducted under acidic or basic conditions, wash with a neutralizing solution like saturated sodium bicarbonate (for acidic conditions) or dilute HCl (for basic conditions).

  • Brine Wash: Wash the organic layer with brine to remove residual water.[6]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[6]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the partially purified product. This product may then be further purified by chromatography.[6]

Visualizations

Purification_Workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Crude Reaction Mixture Extraction Liquid-Liquid Extraction Reaction->Extraction Initial Cleanup Chromatography Flash Column Chromatography Extraction->Chromatography Further Purification TLC_HPLC TLC / HPLC Analysis of Fractions Chromatography->TLC_HPLC Fraction Monitoring Combine Combine Pure Fractions TLC_HPLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: General purification workflow for this compound.

Troubleshooting_Logic Impure_Product Impure Product after Chromatography Poor_Separation Poor Separation? Impure_Product->Poor_Separation Analyze Chromatogram Low_Recovery Low Recovery? Poor_Separation->Low_Recovery No Optimize_Gradient Optimize Solvent Gradient Poor_Separation->Optimize_Gradient Yes Modify_Eluent Modify Elution Conditions Low_Recovery->Modify_Eluent Yes Change_Stationary_Phase Change Stationary Phase Optimize_Gradient->Change_Stationary_Phase If still poor Check_Solubility Check Product Solubility Modify_Eluent->Check_Solubility

Caption: Troubleshooting logic for impure this compound.

References

Technical Support Center: Overcoming Steric Hindrance in Hydroxy-PEG11-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG11-Boc reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound, a common linker in bioconjugation and Proteolysis Targeting Chimera (PROTAC) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it primarily used?

This compound is a hydrophilic linker molecule composed of an 11-unit polyethylene glycol (PEG) chain with a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine. It is frequently used in bioconjugation and drug discovery, particularly in the synthesis of PROTACs.[1][] The PEG chain enhances solubility and provides a flexible spacer, while the Boc group allows for controlled, stepwise conjugation.

Q2: What is steric hindrance and how does it affect this compound reactions?

Steric hindrance is a chemical phenomenon where the size and shape of molecules impede a chemical reaction. In the context of this compound, the bulky Boc protecting group and the flexible PEG chain can physically block the reactive ends of the linker from accessing target functional groups on a biomolecule, or vice-versa. This can lead to lower reaction yields and slower reaction rates.

Q3: How does the length of the PEG linker, like in this compound, impact steric hindrance?

The length of the PEG linker plays a crucial role. While a longer PEG chain can help to overcome steric hindrance between two large molecules being linked, the PEG chain itself can be a source of hindrance, especially in crowded molecular environments. In PROTAC design, the linker length is critical for the formation of a stable ternary complex between the target protein and the E3 ligase. A linker that is too short may lead to steric clashes, while an overly long one might not facilitate a productive interaction.

Troubleshooting Guides

Problem 1: Low or No Yield in Conjugation Reaction

Low or no yield is a common challenge, often attributable to steric hindrance from the Boc group and the PEG chain.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Steric Hindrance The bulky Boc group and the flexible PEG chain can physically block the reactive sites. Consider altering the synthetic strategy by attaching the less hindered part of the molecule first.
Suboptimal Reaction Conditions Temperature, reaction time, and solvent choice are critical. Increasing the reaction temperature can help overcome the activation energy barrier, but may also lead to side reactions. Longer reaction times are often necessary for sterically hindered reactions. Polar aprotic solvents like DMF or DMSO are generally preferred.
Inefficient Coupling Reagent The choice of coupling reagent is crucial for overcoming steric hindrance in amide bond formation.
Low Concentration of Reactants Increasing the concentration of the less hindered reactant can help drive the reaction forward.
Problem 2: Incomplete Boc Deprotection

The Boc group is removed under acidic conditions, but this step can be challenging with bulky PEGylated molecules.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration The bulky PEG chain can sterically hinder the approach of the acid to the Boc-protected amine. Increase the concentration of trifluoroacetic acid (TFA) (e.g., from 20% to 50% in dichloromethane (DCM)) or consider a stronger acid system like 4M HCl in dioxane.
Inadequate Reaction Time or Temperature Deprotection is a kinetic process. Extend the reaction time and monitor progress using TLC or LC-MS. Most deprotections are performed at room temperature.
Poor Solubility Ensure that both the this compound conjugate and the acid are fully solvated. DCM is a common solvent for TFA-mediated deprotection.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and coupling reagent efficiency for overcoming steric hindrance. The data is compiled from general knowledge of PEGylation and peptide coupling reactions and should be used as a guideline for optimization.

Table 1: General Conditions for Boc Deprotection

Reagent Typical Conditions Reaction Time Advantages Disadvantages
TFA 20-50% in DCM, Room Temp0.5 - 4 hoursHighly effective and volatile (easy to remove).Can cause side reactions with sensitive functional groups.
HCl in Dioxane 4M solution, Room Temp1 - 4 hoursOften yields a crystalline hydrochloride salt, facilitating isolation.Dioxane is a non-volatile solvent and can be difficult to remove.
p-Toluenesulfonic Acid (pTSA) 1.1 eq in Toluene/Ethanol, Reflux2 - 6 hoursMilder acid, can be more selective.Higher temperatures required, which may not be suitable for all substrates.

Table 2: Relative Efficiency of Common Coupling Reagents for Sterically Hindered Amide Bond Formation

Coupling Reagent Relative Efficiency Notes
HATU/HOAt ++++Highly recommended for hindered couplings. Reacts faster with less epimerization.
PyBOP/HOBt +++An effective alternative to HBTU.
HBTU/HOBt ++A standard and widely used coupling reagent.
DCC/DIC with HOBt +Commonly used, but can lead to the formation of insoluble byproducts (DCU).

Experimental Protocols

Protocol 1: Activation of the Hydroxyl Group of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group into a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.

Protocol 2: Boc Deprotection of this compound using TFA

This protocol details the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-protected PEG compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.[3]

  • Cool the solution to 0°C in an ice bath.[3]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[3]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[3]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected amine (as a TFA salt) can be used directly in the next step or after neutralization with a mild base.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of Hydroxyl Group cluster_deprotection Step 2: Boc Deprotection start This compound activation Reaction with TsCl in Pyridine/DCM start->activation 1. Dissolve & Cool 2. Add Base 3. Add TsCl activated_peg Tosylated-PEG11-Boc activation->activated_peg Stir & Monitor activated_peg2 Tosylated-PEG11-Boc deprotection Reaction with TFA in DCM activated_peg2->deprotection 1. Dissolve & Cool 2. Add TFA final_product Tosylated-PEG11-NH2 (TFA Salt) deprotection->final_product Stir, Monitor & Evaporate

Caption: A typical experimental workflow for the activation and deprotection of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reaction Yield steric_hindrance Steric Hindrance start->steric_hindrance conditions Suboptimal Conditions start->conditions reagents Inefficient Reagents start->reagents change_strategy Alter Synthetic Route steric_hindrance->change_strategy stronger_reagent Use Stronger Coupling Reagent or Acid steric_hindrance->stronger_reagent optimize_temp Optimize Temperature & Reaction Time conditions->optimize_temp change_solvent Change Solvent conditions->change_solvent increase_conc Increase Reactant Concentration conditions->increase_conc reagents->stronger_reagent

Caption: A troubleshooting flowchart for addressing low reaction yields in this compound reactions.

References

Technical Support Center: Optimizing PROTAC Stability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the stability of Proteolysis Targeting Chimeras (PROTACs) using optimized polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The PEG linker is not just a spacer; it critically influences the PROTAC's efficacy and drug-like properties.[2] Its primary roles include:

  • Enhancing Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the PROTAC's solubility in aqueous environments.[2][] This is crucial for handling, formulation, and potentially oral absorption.[2]

  • Modulating Cell Permeability: While the hydrophilicity of PEG can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations.[2] This "linker-dependent folding" can shield the PROTAC's polar surface area, creating a more compact structure that can more easily traverse the cell membrane.[2][4][5]

  • Optimizing Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is necessary for the ubiquitination and subsequent degradation of the target protein.[1][2][5]

Q2: How does PEG linker length affect PROTAC activity and stability?

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific PROTAC system.[2][5]

  • Too Short: A short linker may cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[5][6]

  • Too Long: An excessively long linker might not effectively bring the two proteins together for efficient ubiquitin transfer.[5] It can also lead to an increased "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[2][5]

Studies have demonstrated a clear correlation between linker length and degradation efficacy, with an optimal length leading to the best DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[5][]

Q3: What are the common metabolic liabilities of PEG linkers in PROTACs?

The ether linkages within the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes, primarily in the liver.[8][9] This can lead to O-dealkylation and cleavage of the linker, resulting in a short in vivo half-life and reduced therapeutic efficacy.[8] The flexibility of long PEG chains can also expose metabolic sites.[9]

Q4: Can incorporating rigid elements into a PEG linker improve PROTAC stability?

Yes, incorporating rigid structural elements such as piperazine, piperidine, or triazole rings within the PEG chain is a common strategy to enhance metabolic stability.[1][8] These rigid moieties can shield the linker from metabolic enzymes.[8] They can also help to pre-organize the PROTAC into a conformation that is more favorable for forming the ternary complex, potentially reducing the entropic penalty of binding.[5][10]

Q5: How does linker modification impact PROTAC solubility and permeability?

Modifying the linker can significantly alter the physicochemical properties of the PROTAC.[8]

  • Increasing Lipophilicity: Replacing a portion of a hydrophilic PEG linker with more lipophilic groups like alkyl chains or aromatic rings can decrease aqueous solubility but may improve cell permeability.[8]

  • Increasing Hydrophilicity: Incorporating polar groups, such as additional PEG units or piperazine, can enhance solubility.[8][11]

Finding the right balance between solubility and permeability is a critical aspect of PROTAC optimization.[12]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Suggestions
Low or no target protein degradation 1. Poor Cell Permeability: The hydrophilic nature of the PEG linker may be hindering cell entry.[5] 2. Inefficient Ternary Complex Formation: The linker length or flexibility may not be optimal for the specific POI and E3 ligase.[5] 3. Instability in Media: The PROTAC may be degrading in the cell culture medium.[13]1. Synthesize analogs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers.[5] Assess cell permeability using a Caco-2 assay.[8][14] 2. Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length.[6] Use biophysical assays like TR-FRET or SPR to confirm ternary complex formation.[8][13] 3. Evaluate the stability of the PROTAC in the relevant biological matrix (e.g., cell culture media, plasma) over time using LC-MS/MS.[13]
Pronounced "Hook Effect" at high concentrations Formation of binary complexes instead of the productive ternary complex. At high concentrations, the PROTAC is more likely to bind to either the target protein or the E3 ligase individually.[5][13]1. Perform a wide dose-response experiment to identify the optimal concentration range.[13] 2. Test the PROTAC at lower concentrations (nanomolar to low micromolar range).[13] 3. Redesign the linker to promote positive cooperativity in ternary complex formation, which can help stabilize the ternary complex over the binary ones.[13]
Poor in vivo efficacy despite good in vitro potency 1. Poor Metabolic Stability: The PEG linker may be rapidly metabolized in vivo.[8] 2. Low Oral Bioavailability: The PROTAC may have poor absorption characteristics.[]1. Incorporate rigid moieties (e.g., piperazine, triazole) into the linker to block metabolic sites.[8] Introduce metabolically inert groups (e.g., fluorine) at identified metabolic "hotspots".[9] 2. Optimize the linker to balance hydrophilicity and lipophilicity.[12] Consider formulation strategies like amorphous solid dispersions to improve solubility and dissolution.[8][16]
High variability in experimental results PROTAC degradation during sample preparation or analysis. Instability in plasma or cell culture media can lead to inconsistent results.[8]1. Optimize LC-MS/MS parameters to minimize in-source fragmentation.[8] 2. Ensure consistent cell culture conditions, including passage number and confluency.[13] 3. Assess compound stability in the relevant assay buffers and media.[13]

Quantitative Data Summary

Table 1: Impact of PEG Linker Length on PROTAC Degradation Activity

PROTACTargetE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1ERαCRBNPEG12>100<50
PROTAC 2ERαCRBNPEG1610>90
PROTAC 3BRD4CRBNPEG8>1000<10
PROTAC 4BRD4CRBNPEG1215085
PROTAC 5BRD4CRBNPEG1625>95
PROTAC 6BRD4CRBNPEG2010090
PROTAC 7TBK1VHLPEG<12Inactive-
PROTAC 8TBK1VHLPEG>12Active-

Data is illustrative and compiled from various sources in the literature.[5][6][][13] DC50 and Dmax values are cell-line dependent.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[9]

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds (one with known high metabolic instability and one with known low metabolic stability)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds.

  • Incubation: In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction, followed immediately by the addition of the test PROTAC.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.[9]

  • Sample Preparation: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the in vitro half-life (t½).[9]

Protocol 2: Western Blot for Protein Degradation Assessment

Objective: To assess the degradation of a target protein following treatment with a PROTAC.[5][13]

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. The next day, treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[5]

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence imaging system.[5]

  • Quantification: Quantify the band intensities and normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]

Visualizations

PROTAC_Degradation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_ext PROTAC PROTAC_int PROTAC PROTAC_ext->PROTAC_int Cellular Uptake Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_int->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: The general mechanism of action for a PROTAC, from cellular uptake to target protein degradation.

Troubleshooting_Workflow Start Low/No PROTAC Activity Check_Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Start->Check_Permeability Check_Ternary Confirm Ternary Complex Formation (e.g., TR-FRET, SPR) Start->Check_Ternary Check_Stability Evaluate Compound Stability (e.g., Media, Plasma) Start->Check_Stability Modify_Linker_Perm Modify Linker for Improved Permeability (e.g., add lipophilic groups) Check_Permeability->Modify_Linker_Perm Poor Permeability Modify_Linker_Tern Optimize Linker Length and/or Rigidity Check_Ternary->Modify_Linker_Tern No/Weak Complex Modify_Linker_Stab Incorporate Stabilizing Moieties (e.g., rigid rings) Check_Stability->Modify_Linker_Stab Unstable Re_evaluate Re-evaluate Activity Modify_Linker_Perm->Re_evaluate Modify_Linker_Tern->Re_evaluate Modify_Linker_Stab->Re_evaluate

Caption: A troubleshooting workflow for addressing common issues with PROTAC efficacy.

References

Impact of PEG linker length on PROTAC efficacy and cell permeability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the critical impact of Polyethylene Glycol (PEG) linker length on the efficacy and cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a spacer; it is a critical determinant of the PROTAC's overall efficacy and drug-like properties.[3][4] PEG linkers are frequently used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule.[5][6] The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the essential first step for subsequent target ubiquitination and degradation.[7][8]

Q2: How does PEG linker length quantitatively impact PROTAC efficacy (DC₅₀, Dₘₐₓ)?

The length of the PEG linker has a profound and often non-linear effect on degradation potency. There is typically an optimal length range for a given POI and E3 ligase pair.[] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[3] Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding.[7] Efficacy is quantified by DC₅₀ (the concentration for 50% maximal degradation) and Dₘₐₓ (the maximum percentage of degradation). For example, in a series of BRD4-targeting PROTACs, those with intermediate-length linkers (1-2 PEG units) showed reduced potency compared to those with shorter or longer linkers (0, 4-5 PEG units).[3] For an estrogen receptor (ER)-α targeting PROTAC, a 16-atom linker was found to be optimal for degradation.[10][11]

Q3: How does PEG linker length influence PROTAC cell permeability?

The relationship between PEG linker length and cell permeability is complex.[4] While PEGylation increases hydrophilicity, which can hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[4][12] PEG linkers can allow the PROTAC to adopt folded, more compact conformations that shield its polar surface area, making it more amenable to crossing the cell membrane.[4][13] However, excessive PEGylation can also lead to decreased cellular uptake.[4] Therefore, the optimal number of PEG units must be determined empirically for each PROTAC system to balance solubility and permeability.[4][12]

Q4: Is there a universal "optimal" PEG linker length for all PROTACs?

No, there is no single optimal linker length. The ideal length depends on the specific combination of the target protein and the E3 ligase being recruited.[] The linker must be long enough to bridge the two proteins and flexible enough to allow for the necessary protein-protein interactions for a productive ternary complex.[7] For instance, for one PROTAC targeting ERα, a 16-atom PEG linker showed superior degradation, whereas for another targeting TBK1, linkers shorter than 12 atoms were ineffective.[] The process of identifying the optimal linker often involves synthesizing and testing a library of PROTACs with varying linker lengths.[3][14]

Q5: What is the "hook effect" and how is it related to the linker?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[8] This occurs because the excess PROTAC molecules are more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[8] A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[8]

Data Presentation

Table 1: Illustrative Impact of PEG Linker Length on PROTAC Degradation Efficacy
PROTAC TargetE3 LigaseLinker Composition (Number of PEG units)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4CRBN0< 500~90[3]
BRD4CRBN1-2> 5000< 20[3]
BRD4CRBN4-5< 500~90[3]
ERαVHL~3 (12 atoms)> 100~60[10]
ERαVHL~4 (16 atoms)< 10> 95[10]
EGFRCRBN2~10> 90 (also degrades HER2)[15]
EGFRCRBN3~30> 90 (EGFR selective)[15]

Note: Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are highly dependent on the specific cell line and experimental conditions.[4]

Table 2: Illustrative Impact of Linker Composition on PROTAC Permeability
PROTAC SeriesLinker TypePAMPA Permeability (Pₑ, 10⁻⁶ cm/s)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Reference
AR PROTACAlkylLow0.35~0.7[16]
AR PROTACPEGLow<0.7>12[16]
BET DegraderAmide-containing-Low-[17]
BET DegraderEster-containingImprovedImproved-[17]
VHL-based PROTACPEG/Alkyl0.002 - 0.6--[18]

Note: Permeability is influenced by the entire molecule's properties, not just the linker. These values demonstrate trends observed in specific studies.

Troubleshooting Guide

Issue 1: My PROTAC shows low or no degradation of the target protein.

This is a common issue that can stem from several factors related to the PROTAC's structure and properties.

  • Possible Cause A: Poor Cell Permeability

    • Explanation: The PROTAC may not be reaching its intracellular target in sufficient concentrations. Large, hydrophilic PROTACs, sometimes resulting from long PEG linkers, can have difficulty crossing the cell membrane.[8][19]

    • Troubleshooting Steps:

      • Assess Permeability: Perform a cell-free permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a cell-based assay like the Caco-2 permeability assay to quantify cell entry.[18][20]

      • Optimize Linker: Synthesize and test analogs with different linker compositions. Consider shorter PEG chains, more hydrophobic alkyl chains, or rigid linkers containing piperidine or piperazine moieties, which have been shown to improve permeability.[12][17]

  • Possible Cause B: Inefficient Ternary Complex Formation

    • Explanation: The linker length or composition may not be optimal for bringing the target protein and the E3 ligase together effectively.[8] The stability of the ternary complex is directly correlated with degradation efficiency.[7]

    • Troubleshooting Steps:

      • Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or live-cell assays like NanoBRET™ to directly measure the formation and stability of the ternary complex.[19][21][22]

      • Vary Linker Length: Synthesize and test a series of PROTACs with systematically varied PEG linker lengths to identify the optimal geometry for ternary complex formation.[23]

  • Possible Cause C: Unproductive Ternary Complex Geometry

    • Explanation: A stable ternary complex may form, but its geometry might not place a lysine residue on the target protein in the correct position for ubiquitination by the E2 enzyme associated with the E3 ligase.[19][23]

    • Troubleshooting Steps:

      • Perform Ubiquitination Assay: Conduct an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[23] Lack of ubiquitination despite complex formation points to a geometry issue.

      • Redesign Linker: Modify the linker length, rigidity, or the attachment points on the warhead or E3 ligase ligand to alter the orientation of the proteins within the ternary complex.[23]

Issue 2: Degradation efficiency decreases at high PROTAC concentrations (The "Hook Effect").

  • Explanation: At high concentrations, the PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes instead of the productive ternary complex, thus reducing degradation efficiency.[8]

  • Troubleshooting Steps:

    • Confirm with Full Dose-Response Curve: Ensure you have tested a wide range of concentrations to accurately characterize the bell-shaped curve.

    • Modify Linker: The linker can influence the cooperativity of ternary complex formation. Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape and potentially mitigate the hook effect.[8]

    • Use Ligands with Lower Binary Affinity: Potent degradation is often driven by the stability of the ternary complex rather than extremely high binary affinities. Using warheads or E3 ligands with slightly lower affinity can sometimes disfavor binary complex formation and reduce the hook effect.[8]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Ubiquitination (Poly-Ub chain added to POI) Ternary->Ubiquitination E1/E2 Enzymes + Ubiquitin PROTAC_Recycle PROTAC (Recycled) Ternary->PROTAC_Recycle Released Ub_POI Ub-POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation (POI destroyed) Proteasome->Degradation PROTAC_Recycle->Ternary Catalytic Cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[24][25][26]

Experimental_Workflow cluster_biochem Biochemical / Biophysical Assays cluster_invitro In Vitro / Cellular Assays Design 1. PROTAC Design (Vary PEG Linker Length) Synthesis 2. Chemical Synthesis Design->Synthesis Ternary_Assay 3. Ternary Complex Assay (e.g., SPR, ITC, NanoBRET) Synthesis->Ternary_Assay Perm_Assay 4. Permeability Assay (e.g., PAMPA, Caco-2) Synthesis->Perm_Assay Deg_Assay 5. Degradation Assay (e.g., Western Blot, MS) Ternary_Assay->Deg_Assay Perm_Assay->Deg_Assay Analysis 6. Data Analysis (DC50, Dmax, Papp) Deg_Assay->Analysis Optimization 7. Lead Optimization (Select optimal linker) Analysis->Optimization Optimization->Design Iterate

Caption: A typical experimental workflow for PROTAC design and evaluation.[4]

Troubleshooting_Logic Start Low or No Degradation Observed Q_Perm Is the PROTAC cell permeable? Start->Q_Perm A_Perm_No No Q_Perm->A_Perm_No  No Q_Ternary Does it form a stable ternary complex? Q_Perm->Q_Ternary Yes   Sol_Perm Action: Modify linker for better permeability (e.g., shorter PEG, alkyl) A_Perm_No->Sol_Perm A_Ternary_No No Q_Ternary->A_Ternary_No  No Q_Ub Is the target protein ubiquitinated? Q_Ternary->Q_Ub Yes   Sol_Ternary Action: Systematically vary linker length to find optimal distance A_Ternary_No->Sol_Ternary A_Ub_No No Q_Ub->A_Ub_No  No Success Productive Degradation Q_Ub->Success Yes   Sol_Ub Action: Redesign linker attachment points or rigidity for productive geometry A_Ub_No->Sol_Ub

References

Technical Support Center: Mitigating Protein Aggregation After PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues that can arise following PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is PEGylation-induced protein aggregation?

A1: PEGylation is the process of attaching polyethylene glycol (PEG) chains to a protein, peptide, or antibody. While this process is designed to improve the therapeutic properties of the molecule, such as increasing its serum half-life and stability, it can sometimes lead to the formation of protein aggregates.[1][2] These aggregates are clumps of protein molecules that can range from small, soluble oligomers to large, insoluble precipitates.[3]

Q2: Why does my protein aggregate after PEGylation?

A2: Protein aggregation during or after PEGylation can be triggered by several factors:

  • Intermolecular Cross-linking: If a PEG reagent has reactive groups at both ends (bifunctional), it can act as a bridge, linking multiple protein molecules together, which leads to aggregation.[1]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can affect a protein's stability.[1] If the conditions are not optimal, parts of the protein that are normally hidden (hydrophobic regions) can become exposed, causing them to stick to each other.[1]

  • High Protein Concentration: When protein molecules are packed closely together at high concentrations, they are more likely to interact and aggregate.[1]

  • Conformational Changes: The attachment of PEG chains can sometimes alter the protein's natural shape, leading to instability and aggregation.[1]

  • Poor Reagent Quality: The PEG reagent itself might contain impurities or a higher-than-expected amount of bifunctional PEG, which can cause unintended cross-linking.[1]

Q3: What are the first steps I should take if I observe aggregation?

A3: If you observe aggregation, the first step is to systematically evaluate your reaction conditions. This includes verifying the pH and composition of your buffer, assessing the protein concentration, and reviewing the PEG-to-protein molar ratio. It is also crucial to analyze the purity and activity of your PEG reagent.

Q4: How can I detect and quantify protein aggregation?

A4: Several analytical techniques are available to detect and measure protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a powerful method that separates molecules by size.[4] Aggregates, being larger, will pass through the column faster than single protein molecules.[4]

  • SEC with Multi-Angle Light Scattering (SEC-MALS): Combining SEC with a MALS detector allows for the accurate measurement of the molecular weight of the different species in your sample, providing a clear picture of monomers, oligomers, and larger aggregates.[4][5]

  • Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution.[6][7] It is very sensitive and can detect even small amounts of large aggregates.[8][9]

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): When run under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands that correspond to cross-linked protein aggregates.[1]

Troubleshooting Guides

Problem 1: I see immediate precipitation/cloudiness after adding the PEG reagent.

  • Question: What should I do if my protein solution turns cloudy or forms a precipitate as soon as I add the PEG reagent?

  • Answer: This often points to an issue with the reaction buffer or concentration. Here’s a systematic approach to troubleshoot this:

    • Workflow for Troubleshooting Immediate Precipitation

      Caption: Troubleshooting workflow for immediate precipitation.

    • Data Summary: Impact of Reaction Parameters on Aggregation

      Parameter Range Tested Typical Observation Recommendation
      pH 6.0, 7.0, 7.4, 8.0 Higher aggregation away from protein's optimal stability pH. Screen a pH range to find the sweet spot for solubility.
      Protein Conc. 0.5, 1, 2, 5 mg/mL Increased aggregation at higher concentrations. Start with a lower concentration (e.g., 1-2 mg/mL).
      PEG:Protein Ratio 1:1, 5:1, 10:1, 20:1 Higher ratios can increase cross-linking and aggregation. Use the lowest molar excess of PEG that achieves desired modification.

      | Temperature | 4°C, Room Temp (22°C) | Slower reaction at 4°C can reduce aggregation. | Perform the reaction at 4°C to control the reaction rate. |

Problem 2: My PEGylated protein is soluble initially but aggregates during storage or purification.

  • Question: What can I do if my purified PEGylated protein aggregates over time in storage or during a purification step like chromatography?

  • Answer: This suggests a formulation or stability issue. The solution environment may need to be optimized to keep the PEGylated protein stable.

    • Logical Relationship: Factors in Post-PEGylation Stability

      G A Post-PEGylation Aggregation B Formulation Buffer A->B C Storage Conditions A->C D Purification Method A->D E Suboptimal pH / Ionic Strength B->E F Absence of Stabilizers B->F G Freeze-Thaw Cycles C->G H High Temperature C->H I Harsh Elution Conditions D->I J Interaction with Matrix D->J

      Caption: Key factors influencing post-PEGylation stability.

    • Actionable Steps:

      • Add Stabilizing Excipients: Introduce excipients into your storage or purification buffers. These are additives that help stabilize the protein.

      • Optimize Storage: Store the protein at a recommended temperature (often 2-8°C) and avoid repeated freeze-thaw cycles. If freezing is necessary, flash-freeze in a suitable cryoprotectant.

      • Refine Purification: If aggregation occurs during size exclusion or ion-exchange chromatography, try modifying the buffer composition, pH, or the salt gradient used for elution.

    • Data Summary: Common Stabilizing Excipients

      Excipient Class Example Typical Concentration Mechanism of Action
      Sugars/Polyols Sucrose, Trehalose 5-10% (w/v) Stabilizes protein structure through preferential exclusion.
      Amino Acids Arginine, Glycine 50-100 mM Suppresses protein-protein interactions and reduces aggregation.[1]

      | Surfactants | Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface-induced aggregation and adsorption.[1][10] |

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions

This protocol outlines a method to screen for the best reaction conditions to minimize aggregation.

  • Preparation:

    • Prepare your protein solution in a suitable buffer (e.g., phosphate or HEPES buffer).

    • Prepare stock solutions of your PEG reagent.

    • Set up a matrix of reaction conditions in microcentrifuge tubes or a 96-well plate, varying one parameter at a time (e.g., pH, protein concentration, PEG:protein ratio).

  • Reaction Incubation:

    • Add the PEG reagent to each protein solution to initiate the reaction.

    • Incubate the reactions for a set period (e.g., 2 hours to overnight) with gentle mixing at a controlled temperature (e.g., 4°C or room temperature).

  • Quenching:

    • Stop the reaction by adding a quenching reagent (e.g., Tris buffer or a specific amino acid like glycine) if your PEG chemistry allows.

  • Analysis:

    • Analyze a small aliquot from each reaction condition for aggregation.

    • Initial Screen (Turbidity): Measure the absorbance at 340 nm (A340). An increase in A340 indicates the formation of large, insoluble aggregates.

    • Detailed Analysis (SEC-MALS): For promising conditions, perform SEC-MALS to quantify the percentage of monomer, dimer, and higher-order aggregates.

Protocol 2: Analysis of Aggregation by SEC-MALS

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a definitive method for quantifying aggregation.[4][11]

  • System Setup:

    • Equilibrate the SEC column and MALS/RI detectors with a filtered and degassed mobile phase (this should be a buffer in which your protein is stable).[4]

    • Ensure the system is running with a stable baseline.

  • Sample Preparation:

    • Filter your PEGylated protein sample through a low-binding 0.1 or 0.22 µm filter to remove any very large particulates.

    • Determine the protein concentration accurately using a method like A280, ensuring to account for the PEG contribution if necessary.

  • Data Acquisition:

    • Inject the sample onto the SEC column.

    • Collect the data from the UV, MALS, and Refractive Index (RI) detectors as the sample elutes.

  • Data Analysis:

    • Use the specialized software provided with the MALS instrument.

    • The software will use the light scattering and concentration data to calculate the absolute molar mass for each peak eluting from the column.

    • Integrate the peaks corresponding to the monomer, dimer, and other aggregates to determine the percentage of each species in the sample.[4]

References

Best practices for handling and storing Hydroxy-PEG11-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydroxy-PEG11-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, alongside troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a hydrophilic 11-unit polyethylene glycol (PEG) spacer, a terminal hydroxyl (-OH) group, and a tert-butyloxycarbonyl (Boc) protected amine group. The PEG spacer enhances solubility and bioavailability of conjugated molecules.[1] Its primary applications are in bioconjugation, drug development, and nanotechnology. It is particularly valuable as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1]

Q2: What are the general recommendations for storing this compound?

To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and inert environment. For long-term storage, temperatures of -20°C are recommended.[2] It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to protect it from moisture and air, which can lead to degradation.

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents. Due to its PEG chain, it exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents such as dichloromethane (DCM). It also has some solubility in water.

Handling and Storage

Proper handling and storage are critical to maintain the quality and performance of this compound in your experiments.

Material Handling Workflow

reception Receiving the Compound storage Store at -20°C under a dry, inert atmosphere reception->storage equilibration Equilibrate to Room Temperature Before Use storage->equilibration weighing Weigh in a Dry Environment equilibration->weighing dissolution Dissolve in an Appropriate Anhydrous Solvent weighing->dissolution reaction Use in Experiment dissolution->reaction cleanup Dispose of Waste Properly reaction->cleanup

Caption: Workflow for proper handling of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (long-term) or 2-8°C (short-term)Minimizes degradation and preserves the integrity of the Boc protecting group.[2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Container Tightly sealed, airtight vialProtects from moisture and air exposure.

Experimental Protocols

General Protocol for Boc Deprotection

The Boc group is acid-labile and can be removed under acidic conditions to liberate the free amine for subsequent conjugation reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the excess TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

General Workflow for Protein Conjugation

start Start deprotection Boc Deprotection of this compound start->deprotection activation Activate Terminal Hydroxyl Group deprotection->activation conjugation Conjugation Reaction activation->conjugation protein_prep Prepare Protein Solution in Reaction Buffer protein_prep->conjugation purification Purify PEGylated Protein (e.g., SEC or IEX) conjugation->purification characterization Characterize Conjugate (e.g., SDS-PAGE, MS) purification->characterization end End characterization->end

Caption: General workflow for conjugating this compound to a protein.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no reactivity of the hydroxyl group Improper storage leading to degradation.Ensure the compound has been stored at the recommended temperature under a dry, inert atmosphere.
Steric hindrance.Consider using a longer PEG linker to reduce steric hindrance.
Incomplete Boc deprotection Insufficient acid strength or concentration.Increase the concentration of TFA or use a stronger acid like HCl in dioxane.
Inadequate reaction time or temperature.Increase the reaction time and monitor progress. Gentle warming may be necessary for some substrates.
Poor solvent quality.Use anhydrous solvents to prevent side reactions.
Formation of side products during conjugation Reaction with non-target functional groups.Optimize the reaction pH to favor the desired conjugation chemistry. For example, N-terminal amine pegylation is often more specific at a pH around 5.[3]
Over-PEGylation (multiple PEG chains attached).Reduce the molar ratio of the PEG linker to the protein and shorten the reaction time.
Difficulty in purifying the PEGylated product Heterogeneity of the reaction mixture (unreacted protein, excess PEG, multi-PEGylated species).Use appropriate chromatography techniques such as size-exclusion chromatography (SEC) to separate based on size or ion-exchange chromatography (IEX) to separate based on charge.[1][4]
"Charge shielding" by the PEG chain in IEX.Optimize the mobile phase pH to enhance the charge differences between species. A shallow salt gradient may improve separation.[1]

Troubleshooting Logic for Incomplete Boc Deprotection

r_node r_node start Incomplete Boc Deprotection check_acid Is the acid concentration sufficient? start->check_acid check_time Is the reaction time adequate? check_acid->check_time Yes increase_acid Increase acid concentration (e.g., higher % TFA) check_acid->increase_acid No check_temp Is the temperature appropriate? check_time->check_temp Yes increase_time Increase reaction time check_time->increase_time No check_solvent Is the solvent anhydrous? check_temp->check_solvent Yes increase_temp Gently warm the reaction check_temp->increase_temp No use_anhydrous Use fresh anhydrous solvent check_solvent->use_anhydrous No end Problem Resolved check_solvent->end Yes increase_acid->end increase_time->end increase_temp->end use_anhydrous->end

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

References

Validation & Comparative

A Comparative Guide to Heterobifunctional Linkers: A Focus on Hydroxy-PEG11-Boc

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development and biological research, the precise and stable conjugation of molecules is paramount. Heterobifunctional linkers are cornerstone chemical tools that enable the covalent linkage of two different biomolecules, such as antibodies, peptides, nucleic acids, or small molecule drugs. The choice of linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of Hydroxy-PEG11-Boc to other classes of heterobifunctional linkers, with a focus on their applications in creating targeted therapeutics like Antibody-Drug Conjugates (ADCs).

Introduction to this compound and Other Heterobifunctional Linkers

This compound is a heterobifunctional linker featuring a hydroxyl (-OH) group and a Boc-protected amine (-NHBoc) group separated by an 11-unit polyethylene glycol (PEG) chain. The PEG spacer enhances the solubility and stability of the conjugate, while the terminal functional groups allow for sequential and specific conjugation to two different molecules. The Boc protecting group on the amine can be removed under acidic conditions, enabling its reaction with a desired molecule. The hydroxyl group can be activated or modified for reaction with another molecule.

This guide will compare this compound and similar PEGylated linkers to other widely used heterobifunctional linkers, including:

  • NHS-Ester/Maleimide Linkers: These are classic linkers that react with amines (e.g., lysine residues on proteins) and thiols (e.g., cysteine residues), respectively.

  • Click Chemistry Linkers: These utilize bioorthogonal reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), for highly specific and efficient conjugation.

  • Cleavable and Non-Cleavable Linkers: Linkers can be designed to be stable or to be cleaved under specific conditions (e.g., in the acidic environment of a tumor cell), which is a critical feature in drug delivery.

Quantitative Comparison of Linker Performance

The choice of a linker significantly impacts the performance of a bioconjugate. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of different linker technologies. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, and cell lines used.[1]

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PEG UnitsPlasma Half-lifeIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Weight Reduction)Reference
019.6 minHigh11%[2][3]
2--35-45%[3]
4--35-45%[3]
8IncreasedDecreased75-85%[3]
10 (10 kDa)11.2-fold increase vs. no PEG22.5-fold decrease vs. no PEGImproved[2][4]
12Increased-75-85%[3]
24Increased-75-85%[3]

Data synthesized from multiple sources and should be interpreted as trends rather than absolute values.

Table 2: Comparison of In Vitro Plasma Stability of Different ADC Linkers

Linker TypeStability in Human PlasmaKey FeaturesReference
Dipeptide (Val-Cit)>100 times more stable than hydrazoneCleavable by lysosomal proteases.[5][5][6]
HydrazoneLess stableAcid-labile, cleavable in acidic endosomes.[][5]
Self-stabilizing Maleimide (mDPR)Highly stableUndergoes rapid post-conjugation hydrolysis to form a stable linkage.[8][8]
GlucuronideMore soluble and longer half-life than dipeptide linkersCleavable by β-glucuronidase, which is elevated in some tumors.[6][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of heterobifunctional linkers. Below are generalized protocols for key experiments related to bioconjugation.

Protocol 1: Two-Step Conjugation using a NHS-Ester/Maleimide Linker

This protocol outlines a typical workflow for creating an ADC by conjugating a small molecule drug to an antibody using an NHS-ester/maleimide linker.

  • Antibody Modification:

    • Dissolve the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-7.5.

    • Add a molar excess of the NHS-ester end of the heterobifunctional linker to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

    • Remove the excess, unreacted linker using a desalting column or dialysis.

  • Drug Conjugation:

    • Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).

    • Add the drug solution to the maleimide-activated antibody.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography or other appropriate methods to remove unconjugated drug and linker.

Protocol 2: Click Chemistry Conjugation (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC)

This protocol describes the conjugation of an azide-modified antibody with a DBCO-containing molecule.

  • Antibody Modification:

    • Introduce an azide group onto the antibody using an appropriate reagent (e.g., azide-PEG-NHS ester).

    • Purify the azide-modified antibody to remove excess reagents.

  • Conjugation:

    • Dissolve the DBCO-containing molecule in a suitable solvent.

    • Add the DBCO-molecule to the azide-modified antibody in a compatible buffer.

    • The reaction proceeds spontaneously without the need for a catalyst. Incubate for 4-12 hours at room temperature or 4°C.

  • Purification:

    • Purify the ADC using standard chromatography techniques.

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation cluster_step3 Step 3: Purification A Antibody AL Linker-Activated Antibody A->AL Reaction with NHS-ester L Heterobifunctional Linker (e.g., NHS-PEG-Maleimide) L->AL ADC Antibody-Drug Conjugate AL->ADC Reaction with Maleimide D Drug Molecule (with thiol group) D->ADC P Purified ADC ADC->P Chromatography

Caption: A generalized experimental workflow for the two-step conjugation of an antibody to a drug molecule.

The resulting ADCs often exert their cytotoxic effects by interfering with critical cellular signaling pathways. For example, many payloads delivered by ADCs target microtubule dynamics, leading to cell cycle arrest and apoptosis.

signaling_pathway ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization & Lysosomal Trafficking Receptor->Internalization Payload Released Cytotoxic Payload Internalization->Payload Linker Cleavage Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: A simplified signaling pathway illustrating the mechanism of action for a typical ADC.

Heterobifunctional linkers are also instrumental in studying protein-protein interactions within complex signaling networks, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. By crosslinking interacting proteins, researchers can capture and identify transient interactions that are crucial for signal transduction.[9][10]

MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response TF->Response

Caption: A schematic of the MAPK signaling pathway, where heterobifunctional linkers can be used to study protein interactions.

Conclusion

The selection of a heterobifunctional linker is a critical step in the design of bioconjugates. This compound, with its PEG spacer and orthogonal functional groups, offers a versatile platform for creating soluble and stable conjugates. When compared to other linkers, the choice ultimately depends on the specific application. For instance, NHS-ester/maleimide linkers are well-established but may suffer from stability issues, which can be overcome with newer self-stabilizing maleimide technologies.[8] Click chemistry linkers provide exceptional specificity and are ideal for complex, multi-step conjugations. The cleavability of the linker is another crucial factor, especially in the context of drug delivery, where controlled release of the payload at the target site is desired.

This guide provides a framework for understanding the key differences between various heterobifunctional linkers and the experimental considerations for their use. By carefully considering the properties of the linker, researchers can optimize the performance of their bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

The Impact of PEG Linker Length on Bioconjugate Efficacy: A Comparative Analysis of Hydroxy-PEG11-Boc and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of effective bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene glycol (PEG) chains are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of Hydroxy-PEG11-Boc, a heterobifunctional PEG linker, against shorter and longer PEG chain alternatives, with a focus on their impact on key performance metrics. This analysis is supported by a synthesis of experimental data from various studies.

The length of the PEG linker is not merely a spacer but a crucial element that influences the physicochemical properties and biological activity of the entire conjugate. An optimal PEG linker length can enhance solubility, improve pharmacokinetic profiles, and facilitate the necessary molecular interactions for therapeutic efficacy. Conversely, a suboptimal linker length can lead to steric hindrance, reduced potency, or poor in vivo performance.[1][2]

Influence of PEG Linker Length on PROTAC Performance

In the context of PROTACs, the linker bridges the target protein binder and the E3 ligase recruiter. Its length is paramount for the formation of a stable and productive ternary complex, which is a prerequisite for target protein ubiquitination and subsequent degradation.[3]

A linker that is too short can cause steric clashes, preventing the simultaneous binding of the target protein and the E3 ligase.[1] On the other hand, an excessively long linker may not effectively bring the two proteins into sufficiently close proximity for efficient ubiquitin transfer, leading to an unstable ternary complex.[1][3] The optimal linker length is therefore highly dependent on the specific target protein and E3 ligase pair.

Below is a summary of findings from various studies investigating the impact of linker length on the efficacy of PROTACs targeting different proteins.

Target ProteinLinker Length (Number of atoms)Key FindingsReference
Estrogen Receptor α (ERα)12Reduced degradation efficacy compared to the 16-atom linker.[2]
Estrogen Receptor α (ERα)16Demonstrated superior degradation efficacy.[2]
TANK-binding kinase 1 (TBK1)< 12No significant degradation observed.[4]
TANK-binding kinase 1 (TBK1)12-29Submicromolar degradation potency, with peak efficacy at 21 atoms.[4]
Cyclin-dependent kinase 9 (CDK9)Short PEG chainsShowed potent degradation.[2]
Bromodomain-containing protein 4 (BRD4)1-2 PEG units (CRBN-based)Reduced degradation potency (DC50 >5 µM).[4]
Bromodomain-containing protein 4 (BRD4)0, 4-5 PEG units (CRBN-based)High degradation potency (DC50 < 0.5 µM).[4]

Note: The data presented is a synthesis from multiple independent studies and is intended to illustrate general trends. Direct comparison between different target systems should be made with caution.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Influence of PEG Linker Length on ADC Performance

For ADCs, the linker connects the monoclonal antibody to a cytotoxic payload. PEG linkers are incorporated to improve the hydrophilicity of often hydrophobic payloads, which can prevent aggregation and improve the pharmacokinetic profile of the ADC.[5][6]

The length of the PEG chain in an ADC linker can impact:

  • Solubility and Stability: Longer PEG chains generally lead to increased hydrophilicity, which can enhance the solubility and stability of the ADC, particularly with hydrophobic payloads.[5]

  • Pharmacokinetics: Increased PEG length can lead to a larger hydrodynamic radius, which can reduce renal clearance and extend the plasma half-life of the ADC. However, there may be a point of diminishing returns, where excessively long PEG chains do not provide further significant advantages in clearance rates.[7]

  • In Vitro Potency: There can be a trade-off between improved pharmacokinetics and in vitro cytotoxicity. In some cases, longer PEG linkers have been associated with a decrease in in vitro potency.[7]

  • Tolerability: By improving the pharmacokinetic profile and potentially reducing off-target toxicity, appropriate PEGylation can widen the therapeutic window. Studies have shown that ADCs with very short PEG linkers may not be well-tolerated.[7]

The following table summarizes general trends observed in studies comparing different PEG linker lengths in ADCs.

ParameterShorter PEG Linkers (e.g., < PEG8)Longer PEG Linkers (e.g., ≥ PEG8)Reference
Pharmacokinetics More rapid clearance rates.Slower clearance rates, longer half-life.[7]
In Vivo Efficacy May be lower due to rapid clearance.Can be improved due to longer circulation time.[7]
In Vitro Cytotoxicity Often higher potency.May show decreased potency.[7]
Tolerability Can be poorly tolerated.Generally better tolerated.[7]
Aggregation Higher risk with hydrophobic payloads.Reduced risk of aggregation.[5]

Note: The optimal PEG linker length is context-dependent and should be empirically determined for each specific ADC.

ADC_Workflow cluster_Development ADC Development and Evaluation Workflow Linker_Synthesis Linker Synthesis (Varying PEG lengths) Conjugation Antibody-Payload Conjugation Linker_Synthesis->Conjugation Characterization Biophysical Characterization (e.g., DAR, aggregation) Conjugation->Characterization In_Vitro_Assays In Vitro Evaluation (Cytotoxicity, Bystander Effect) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Evaluation (Pharmacokinetics, Efficacy, Tolerability) In_Vitro_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

A generalized workflow for the development and evaluation of ADCs with varying PEG linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of different PEG linkers. Below are outlines for key assays.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]

1. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
  • Treat the cells with a dose-response range of the PROTACs with different linker lengths (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using a chemiluminescent substrate and an imaging system.
  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]

Protocol 2: In Vitro Cytotoxicity Assay for ADCs (MTT Assay)

This assay measures the ability of an ADC to kill cancer cells and is a primary indicator of its potency.[9][10]

1. Cell Seeding:

  • Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. ADC Treatment:

  • Prepare serial dilutions of the ADCs with varying PEG linker lengths.
  • Treat the cells with the ADCs for a period of 72-96 hours.

3. MTT Assay:

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.
  • Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value for each ADC.[10]

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for real-time monitoring of the binding kinetics of ternary complex formation.[11][12]

1. Immobilization:

  • Immobilize the E3 ligase (e.g., His-tagged VCB complex) onto the surface of an SPR sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess non-specific binding.
  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) of the PROTAC for the E3 ligase.

3. Ternary Complex Formation Analysis:

  • Inject a constant concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase.
  • The increase in response compared to the binary interactions indicates the formation of the ternary complex.
  • Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the ternary complex.[11]

Conclusion

The length of the PEG linker is a critical parameter in the design of both PROTACs and ADCs. While this compound represents a specific linker option, the optimal choice of PEG chain length is highly dependent on the specific biological system and therapeutic application. Shorter PEG linkers may be advantageous in some PROTAC designs to ensure a compact and stable ternary complex, whereas longer PEG linkers are often beneficial in ADCs to improve solubility and pharmacokinetic properties. A systematic evaluation of a range of PEG linker lengths, including those shorter and longer than PEG11, is crucial for the rational design and optimization of potent and effective bioconjugates. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

Characterizing the Purity of Hydroxy-PEG11-Boc Conjugates: A Comparative Guide to SEC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of PEGylated compounds is a critical step in the development of therapeutics and other advanced materials. This guide provides a comprehensive comparison of Size Exclusion Chromatography (SEC) with other analytical techniques for characterizing the purity of Hydroxy-PEG11-Boc, a common PEG linker. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the most appropriate analytical method.

The Critical Role of Purity in PEGylated Conjugates

This compound is a heterobifunctional polyethylene glycol (PEG) linker that plays a pivotal role in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The purity of this linker is paramount as impurities can lead to the formation of undesirable byproducts, affecting the efficacy, safety, and stability of the final conjugate. Common impurities include PEG oligomers of varying lengths (polydispersity), diol-PEG, and molecules with other reactive end groups. Accurate and reliable analytical methods are therefore essential for the quality control of these valuable reagents.

Size Exclusion Chromatography (SEC) as a Primary Analytical Tool

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for separating molecules based on their hydrodynamic volume in solution.[1] In SEC, a sample is passed through a column packed with porous beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can enter the pores, leading to a longer retention time. This principle makes SEC an ideal method for separating and quantifying impurities in PEGylated compounds, especially for identifying high molecular weight aggregates and resolving different PEG oligomers.[1][2]

Advantages of SEC for this compound Analysis:
  • Separation by Size: Directly assesses the size distribution of PEG oligomers, a key purity parameter.

  • Mild Conditions: The separation is performed under isocratic conditions with minimal interaction between the analyte and the stationary phase, preserving the integrity of the molecule.

  • Versatility: Can be coupled with various detectors, such as Refractive Index (RI), UV-Vis, and Multi-Angle Light Scattering (MALS), to obtain comprehensive information on molecular weight and purity.[3]

Challenges in SEC Analysis of PEGylated Compounds:
  • Non-specific Interactions: PEG moieties can sometimes interact with the stationary phase, leading to peak tailing and poor resolution. This can often be mitigated by optimizing the mobile phase, for instance, by adding salts or organic modifiers.

  • Polydispersity: The inherent polydispersity of PEG can lead to broad peaks, making it challenging to resolve closely related impurities.[2]

Comparison of Analytical Methods for Purity Assessment

While SEC is a powerful tool, other chromatographic techniques can also be employed for the purity analysis of this compound. The choice of method often depends on the specific impurities being targeted and the desired level of detail.

ParameterSize Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)Ultra-High-Performance Liquid Chromatography (UPLC)
Principle of Separation Hydrodynamic Volume (Size)Polarity (Hydrophobicity)Based on underlying chromatography (size or polarity)
Primary Application Analysis of molecular weight distribution, aggregation, and oligomer separation.Separation of impurities with different polarities, including starting materials and byproducts.High-throughput and high-resolution analysis.
Resolution Good for resolving species with significant size differences.Excellent for resolving isomers and compounds with minor structural differences.[4][5]Superior resolution compared to conventional HPLC.
Sensitivity (LOD/LOQ) Moderate; LOD for free PEG can be around 10 µg/mL.[6][7]High, especially with UV or MS detection.Generally higher sensitivity than HPLC due to sharper peaks.
Analysis Time Typically 20-40 minutes for a standard run.Can be shorter than SEC, often 15-30 minutes.Significantly shorter run times, often under 10 minutes.
Mobile Phase Isocratic, often aqueous buffers with or without organic modifiers.Gradient elution with aqueous and organic solvents (e.g., acetonitrile, methanol).Similar to HPLC but optimized for smaller particle columns.
Key Advantage Direct measurement of size-related impurities.High resolving power for a wide range of impurities.Speed and high resolution.
Key Disadvantage Lower resolution for molecules of similar size; potential for non-specific interactions.May require derivatization for compounds lacking a chromophore; harsh solvents can affect some molecules.Higher backpressure requires specialized instrumentation.

Experimental Protocols

Detailed Protocol for SEC Analysis of this compound

This protocol provides a general framework for the SEC analysis of this compound. Optimization may be required based on the specific instrument and column used.

1. Materials and Reagents:

  • This compound sample

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or an aqueous buffer containing 150 mM NaCl. The addition of a small percentage of organic modifier like isopropanol (e.g., 5%) can help reduce non-specific interactions.[8]

  • SEC Column: A column suitable for the analysis of small polymers and oligomers (e.g., a column with a pore size of 100-200 Å).

  • HPLC or UPLC system equipped with a Refractive Index (RI) detector. A UV detector can be used if the impurities have a chromophore.

2. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1-5 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

3. Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min for a standard HPLC column (e.g., 7.8 mm ID).

  • Column Temperature: 25-30 °C.

  • Injection Volume: 10-50 µL.

  • Detector: RI detector (sensitivity is crucial for PEG analysis).

  • Run Time: 30-45 minutes, ensuring all components have eluted.

4. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the this compound by the area normalization method (Area of main peak / Total area of all peaks) x 100%.

  • Identify and quantify any impurity peaks.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for characterizing the purity of this compound using SEC.

SEC_Workflow cluster_prep Sample Preparation cluster_analysis SEC Analysis cluster_data Data Processing dissolve Dissolve this compound in Mobile Phase filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample onto SEC Column filter->inject separate Separation by Size inject->separate detect Detection (RI/UV) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation integrate->calculate report Generate Report calculate->report

SEC Experimental Workflow

Conclusion

Size Exclusion Chromatography is a robust and reliable method for assessing the purity of this compound, particularly for identifying and quantifying size-based impurities such as oligomers and aggregates. While SEC offers the advantage of direct size-based separation under mild conditions, alternative methods like RP-HPLC provide excellent resolution for impurities with different polarities. The choice of the analytical method should be guided by the specific purity attributes that need to be controlled. For comprehensive characterization, a combination of orthogonal techniques, such as SEC and RP-HPLC, is often recommended. The detailed protocol and comparative data presented in this guide provide a solid foundation for developing and validating analytical methods for these critical bioconjugation reagents.

References

The Fulcrum of Targeted Protein Degradation: A Comparative Analysis of E3 Ligase Ligands with Hydroxy-PEG11-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of success. When coupled with a flexible and hydrophilic Hydroxy-PEG11-Boc linker, these ligands become the core of powerful Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparative analysis of prominent E3 ligase ligands, supported by experimental data and detailed methodologies, to empower informed decisions in PROTAC design.

PROTACs are heterobifunctional molecules that orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a pivotal event that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

While over 600 E3 ligases exist in the human proteome, a select few have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[5] This guide focuses on the comparative analysis of ligands for three of the most widely exploited E3 ligases: Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse Double Minute 2 Homolog (MDM2). The inclusion of a this compound linker provides a defined chemical context, offering a balance of hydrophilicity to improve solubility and a flexible chain to facilitate optimal ternary complex formation.[6][7]

Performance Comparison of E3 Ligase Ligands

The efficacy of a PROTAC is not solely dictated by the binary binding affinity of its constituent ligands. The stability and cooperativity of the ternary complex, influenced by the choice of E3 ligase and the nature of the linker, play a crucial role in determining degradation efficiency (DC50) and maximal degradation (Dmax).[1]

E3 Ligase Ligand FamilyRepresentative LigandsTypical Binding Affinity (Kd)Key AdvantagesKey Disadvantages
Cereblon (CRBN) Thalidomide, Pomalidomide, Lenalidomide1-10 µMWell-established chemistry, smaller size, demonstrated high degradation efficiency for many targets.[1][8]Potential for off-target effects related to CRBN's native biology, inherent instability of some immunomodulatory drugs (IMiDs).[][10]
Von Hippel-Lindau (VHL) Derivatives of HIF-1α peptide100-200 nMHigh binding affinity and selectivity, well-characterized interaction with HIF-1α.[11][12]Can be larger and less "drug-like," potentially leading to poorer cell permeability and pharmacokinetic properties.[]
MDM2 Nutlin-3a, Idasanutlin90 nM - 1 µMPotential for synergistic effects in cancer by stabilizing p53, well-developed ligands.Potential for complex biological outcomes due to the central role of the p53-MDM2 axis in cell cycle control.

Signaling and Experimental Workflows

To fully characterize and compare PROTACs featuring different E3 ligase ligands, a series of well-defined experiments are essential. The following diagrams illustrate the core signaling pathway of PROTAC action and a typical experimental workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start PROTAC Synthesis (with this compound linker) ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET, SPR, ITC) start->ternary_complex ubiquitination In Vitro Ubiquitination Assay ternary_complex->ubiquitination degradation Cellular Degradation Assay (e.g., Western Blot, NanoBRET) ubiquitination->degradation data_analysis Data Analysis (DC50, Dmax) degradation->data_analysis

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

In Vitro Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the formation of the ternary complex.

  • Materials :

    • Purified, tagged (e.g., His-tag, GST-tag) target protein and E3 ligase.

    • Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Europium-cryptate).

    • Fluorescently labeled antibody against the other tag (acceptor fluorophore, e.g., d2).

    • PROTAC of interest.

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • 384-well low-volume microplates.

  • Procedure :

    • Prepare a solution containing the tagged target protein and the lanthanide-labeled antibody. Incubate for 1 hour at room temperature.

    • Prepare a solution containing the tagged E3 ligase and the fluorescently labeled antibody. Incubate for 1 hour at room temperature.

    • Create a serial dilution of the PROTAC in the assay buffer.

    • In the microplate, add the target protein-antibody mix, the E3 ligase-antibody mix, and the PROTAC dilution.

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which 50% of the maximum ternary complex is formed (TC50).

In Vitro Ubiquitination Assay

This assay confirms that the ternary complex is functional and leads to the ubiquitination of the target protein.[13]

  • Materials :

    • Recombinant E1 activating enzyme, E2 conjugating enzyme, and ubiquitin.

    • Recombinant E3 ligase complex.

    • Recombinant target protein.

    • PROTAC of interest.

    • ATP.

    • Ubiquitination buffer.

    • SDS-PAGE gels and Western blot apparatus.

    • Antibodies against the target protein and ubiquitin.

  • Procedure :

    • Set up reactions in microcentrifuge tubes containing ubiquitination buffer, E1, E2, ubiquitin, ATP, E3 ligase, target protein, and the PROTAC at various concentrations.

    • Incubate the reactions at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using a primary antibody against the target protein to detect the characteristic high molecular weight smear or distinct bands indicative of poly-ubiquitination. An anti-ubiquitin antibody can also be used to confirm.

Cellular Protein Degradation Assay (Western Blot)

This assay measures the reduction in the levels of the target protein within cells after treatment with the PROTAC.[14]

  • Materials :

    • Cell line expressing the target protein.

    • Cell culture medium and reagents.

    • PROTAC compound and vehicle control (e.g., DMSO).

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and Western blot apparatus.

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure :

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and Western blotting as described in the ubiquitination assay protocol.

    • Probe the membrane with primary antibodies for the target protein and the loading control.

    • Incubate with the secondary antibody and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.[14]

Conclusion

The selection of an E3 ligase ligand is a pivotal decision in the design of a PROTAC, with no single option being universally superior. CRBN and VHL ligands remain the most extensively used, each presenting a unique profile of advantages and disadvantages. The expanding repertoire of E3 ligase ligands, including those for MDM2, provides valuable alternatives, particularly for targets that are challenging for the more established recruiters. The strategic incorporation of a this compound linker offers a versatile platform to connect these ligands to a target-binding warhead, providing the necessary flexibility and physicochemical properties to facilitate efficient and selective protein degradation. A thorough and systematic evaluation using the described experimental protocols is essential to identify the optimal E3 ligase ligand and PROTAC architecture for a given therapeutic target.

References

PEGylation: Enhancing the Stability of Therapeutic Compounds In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the improved stability of PEGylated compounds, supported by experimental data.

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has emerged as a leading strategy to enhance the stability and therapeutic efficacy of a wide range of compounds, from small molecule drugs to large biologics and nanoparticles. This guide provides a comparative analysis of the in vitro and in vivo stability of various PEGylated compounds versus their non-PEGylated counterparts, supported by quantitative data and detailed experimental protocols.

Enhanced Stability Through PEGylation: A Data-Driven Comparison

PEGylation confers several advantages to therapeutic compounds, most notably an increase in hydrodynamic size. This "stealth" effect shields the molecule from enzymatic degradation and renal clearance, leading to a prolonged circulation half-life and improved pharmacokinetic profile. The following tables summarize the quantitative improvements in stability observed for various PEGylated compounds.

Compound TypeSpecific CompoundStability ParameterNon-PEGylated ValuePEGylated ValueFold ImprovementReference
Liposome Doxorubicin-loaded liposomesTumor Growth Inhibition-60.4% inhibition-[1]
Liposome Cisplatin-loaded liposomesCytotoxicity (IC50, 24h)-2.4-fold increase2.4[2][3]
Liposome Cisplatin-loaded liposomesCytotoxicity (IC50, 48h)-1.9-fold increase1.9[2][3]
Liposome Cisplatin-loaded liposomesIn Vivo Efficacy (Tumor Volume)11 ± 0.5 mm³2.3 ± 0.1 mm³4.8[3][4]
Liposome Camptothecin-loaded liposomesEncapsulation Efficiency64.8 ± 0.8%83 ± 0.4% (PEG5000)1.3[5]
Liposome Camptothecin-loaded liposomesIn Vitro Drug Release (9h)52.4%32.2% (PEG5000)-[5]
Nanoparticle Gold Nanoparticles (AuNPs)Blood Circulation-Relatively long-[6][7][8][9]
Nanoparticle Paclitaxel-loaded liposomesBiological Half-life (rats)5.05 ± 1.52 h17.8 ± 2.35 h3.5[10]

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for comparing the in vitro and in vivo stability of PEGylated and non-PEGylated compounds.

G cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Stability Assessment cluster_data Data Analysis & Comparison A Non-PEGylated Compound C Incubation in Serum (e.g., FBS) A->C F Animal Model (e.g., Rats) A->F B PEGylated Compound B->C B->F D Dynamic Light Scattering (DLS) (Particle Size Analysis) C->D Monitor aggregation E Drug Release Assay (e.g., Dialysis) C->E Measure release profile G Intravenous Administration F->G H Blood Sampling (Time Points) G->H J Biodistribution Studies G->J Tissue harvesting I Pharmacokinetic Analysis (e.g., HPLC) H->I K Compare Half-life, AUC, Clearance I->K J->K

Fig. 1: Experimental workflow for stability comparison.

Detailed Experimental Protocols

In Vitro Stability Assessment in Serum using Dynamic Light Scattering (DLS)

This protocol assesses the colloidal stability of PEGylated and non-PEGylated nanoparticles in a biologically relevant medium.

Objective: To monitor changes in particle size and polydispersity index (PDI) over time as an indicator of aggregation and instability.

Materials:

  • PEGylated and non-PEGylated compound suspensions.

  • Fetal Bovine Serum (FBS) or other relevant serum.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • DLS instrument.

  • Low-volume disposable cuvettes.

Procedure:

  • Sample Preparation:

    • Dilute the stock suspensions of both PEGylated and non-PEGylated compounds in PBS to a final concentration suitable for DLS analysis (typically in the range of 0.1-1.0 mg/mL).

    • Prepare a solution of 10% (v/v) FBS in PBS.

  • Incubation:

    • Mix the diluted compound suspensions with the 10% FBS solution at a 1:1 volume ratio. A control sample for each compound should be prepared by mixing with PBS instead of the FBS solution.

    • Incubate the samples at 37°C.

  • DLS Measurement:

    • At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of each sample for DLS measurement.

    • Equilibrate the DLS instrument to 37°C.

    • Transfer the sample to a cuvette and place it in the instrument.

    • Perform at least three measurements for each sample to ensure reproducibility.

    • Record the average particle size (Z-average diameter) and the Polydispersity Index (PDI).

  • Data Analysis:

    • Plot the Z-average diameter and PDI as a function of time for both PEGylated and non-PEGylated compounds in the presence and absence of serum.

    • A significant increase in particle size and/or PDI over time indicates aggregation and instability.

In Vivo Pharmacokinetic Study in a Rat Model

This protocol determines the pharmacokinetic parameters of PEGylated and non-PEGylated compounds to assess their in vivo stability and circulation time.

Objective: To determine key pharmacokinetic parameters such as half-life (t½), area under the concentration-time curve (AUC), and clearance (CL).

Materials:

  • PEGylated and non-PEGylated compounds formulated for intravenous injection.

  • Sprague-Dawley or Wistar rats (male, 200-250 g).

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

  • Syringes and needles for injection and blood collection.

  • Heparinized or EDTA-coated microcentrifuge tubes.

  • Centrifuge.

  • Analytical method for drug quantification in plasma (e.g., HPLC-UV, LC-MS/MS).

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats to laboratory conditions for at least one week.

    • Divide the rats into two groups: one for the non-PEGylated compound and one for the PEGylated compound (n=3-5 rats per group).

  • Dosing:

    • Anesthetize the rats.

    • Administer a single intravenous (IV) bolus dose of the compound via the tail vein. The dose should be based on previous toxicity studies.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection).

    • Collect the blood into heparinized or EDTA-coated tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the compound in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the compound versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine parameters such as t½, AUC, CL, and volume of distribution (Vd).

  • Data Comparison:

    • Compare the pharmacokinetic parameters between the PEGylated and non-PEGylated groups to evaluate the impact of PEGylation on in vivo stability and circulation time. A longer half-life and larger AUC for the PEGylated compound indicate enhanced in vivo stability.[11]

References

Revolutionizing Drug Development: A Comparative Analysis of Hydroxy-PEG11-Boc's Impact on Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, optimizing the pharmacokinetic profile of therapeutic candidates is a paramount challenge. The introduction of PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, has emerged as a transformative strategy to enhance drug solubility, extend circulation half-life, and reduce immunogenicity. This guide provides a comprehensive comparison of Hydroxy-PEG11-Boc, a specific PEGylating agent, with other linker technologies, offering researchers, scientists, and drug development professionals a critical assessment of its impact on drug pharmacokinetics, supported by experimental data and detailed methodologies.

The Critical Role of Linkers in Pharmacokinetics

The linker in a complex drug molecule, such as a Proteolysis Targeting Chimera (PROTAC), is not merely a spacer but a critical determinant of its overall performance. The length, flexibility, and chemical composition of the linker profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This compound, a monodisperse PEG linker with eleven ethylene glycol units, is increasingly utilized in the synthesis of sophisticated therapeutics like PROTACs to improve their drug-like properties.[1]

The hydrophilic nature of the PEG chain in this compound enhances the aqueous solubility of often hydrophobic drug molecules, which can in turn improve their bioavailability.[2] Furthermore, the flexible and sufficiently long chain can shield the drug from enzymatic degradation and reduce renal clearance, thereby extending its time in circulation.[1][3]

Data Presentation: A Comparative Overview of Linker Technologies

Direct quantitative pharmacokinetic data comparing a drug conjugated with a this compound linker to the same drug with different linkers is not extensively available in publicly accessible literature. However, by examining studies on PROTACs with varying linker types, we can assemble a representative comparison that highlights the general trends associated with different linker classes. The following table summarizes pharmacokinetic parameters from various studies, illustrating the influence of linker composition on a drug's in vivo behavior.

It is crucial to note that these data points are from studies on different PROTACs targeting various proteins and are intended to be illustrative of the general properties conferred by each linker type, not a direct head-to-head comparison of a single molecule.

Linker TypeRepresentative CompoundTargetAnimal ModelHalf-Life (t½)Clearance (CL)Oral Bioavailability (F%)Key Observations
Short, Rigid Linker ARV-110Androgen ReceptorRat4.85 ± 0.77 h (IV)180.9 ± 30.79 mL/h/kg (IV)23.83%Features a piperidine-piperazine linker; demonstrates moderate bioavailability and clearance.[4][5][]
Flexible Alkyl Linker Not SpecifiedNot SpecifiedNot SpecifiedGenerally shorterOften higherVariable, can be improvedAlkyl linkers can enhance membrane permeability but may have lower metabolic stability compared to some other linkers.[2][]
Flexible PEG Linker (General) Not SpecifiedNot SpecifiedNot SpecifiedGenerally longerOften lowerVariable, can be improvedPEG linkers are known to increase solubility and circulation time, but very long chains can sometimes negatively impact permeability.[2]

Experimental Protocols

To rigorously assess the impact of this compound on a drug's pharmacokinetic profile, a series of well-defined in vivo and analytical experiments are required.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for evaluating the pharmacokinetics of a PROTAC conjugated with this compound in a rodent model, such as rats or mice.

1. Animal Models:

  • Male Sprague-Dawley rats (8-10 weeks old) or male C57BL/6 mice (8-10 weeks old) are commonly used. Animals are acclimatized for at least one week before the experiment.

2. Dosing and Administration:

  • Intravenous (IV) Administration: The compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline) and administered as a single bolus dose via the tail vein. A typical dose might be 1-5 mg/kg.

  • Oral (PO) Administration: The compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) and administered via oral gavage. A typical dose might be 10-50 mg/kg.

3. Blood Sampling:

  • Blood samples (approximately 100-200 µL) are collected from the jugular or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Data Analysis:

  • Pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

LC-MS/MS Quantification of PROTAC in Plasma

This protocol describes a general method for the sensitive and accurate quantification of a PROTAC in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of cold acetonitrile containing an appropriate internal standard (IS).

  • Vortex mix for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C).

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute the analyte and IS.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the IS.

    • Optimization: Source and compound-dependent parameters (e.g., declustering potential, collision energy) are optimized for maximum sensitivity.

3. Calibration and Quantification:

  • A calibration curve is generated by spiking known concentrations of the PROTAC into blank plasma and processing the samples as described above.

  • The concentration of the PROTAC in the study samples is determined by interpolating the peak area ratio (analyte/IS) against the calibration curve.

Visualizing the Impact and Workflow

To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key relationships and experimental processes.

PEGylation_Impact cluster_drug Unmodified Drug cluster_peg_drug PEGylated Drug Poor Solubility Poor Solubility Rapid Clearance Rapid Clearance Low Bioavailability Low Bioavailability This compound This compound Increased Solubility Increased Solubility This compound->Increased Solubility Enhances hydrophilicity Extended Half-life Extended Half-life This compound->Extended Half-life Reduces clearance Improved Bioavailability Improved Bioavailability Increased Solubility->Improved Bioavailability Extended Half-life->Improved Bioavailability

Impact of this compound on Drug Properties

PK_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Dosing (IV & PO) Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Quantification Quantification LC-MS/MS Analysis->Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Quantification->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation

Experimental Workflow for Pharmacokinetic Assessment

Conclusion

The strategic incorporation of linkers like this compound is a powerful tool in modern drug development to overcome pharmacokinetic challenges. While direct comparative quantitative data remains a key area for future research, the available evidence strongly suggests that the hydrophilic and flexible nature of a PEG11 linker can significantly enhance a drug's solubility and extend its circulation time. This often translates to improved overall exposure and therapeutic efficacy. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the pharmacokinetic impact of this compound and other linker technologies in their own drug discovery programs. By carefully selecting and optimizing the linker, scientists can unlock the full therapeutic potential of novel drug candidates.

References

In-Depth Analysis of Hydroxy-PEG11-Boc in Bioconjugate Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful development of advanced bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Among the diverse array of available linkers, polyethylene glycol (PEG) derivatives have garnered significant attention due to their favorable physicochemical properties. This guide provides a comprehensive comparison of Hydroxy-PEG11-Boc, a heterobifunctional PEG linker, in the context of successful research applications, offering insights into its performance relative to other linker options.

The Role of PEG Linkers in Advanced Therapeutics

PEG linkers are integral components in the design of PROTACs and ADCs, serving as a bridge between a target-binding ligand and an E3 ligase-recruiting moiety (in PROTACs) or a cytotoxic payload (in ADCs). The length and composition of this linker are not merely passive spacers; they profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. The hydrophilicity imparted by the PEG chain can enhance the solubility and cell permeability of the bioconjugate, crucial factors for its biological activity.

Performance Comparison of PEG Linkers in PROTACs

While specific head-to-head comparative studies detailing the performance of this compound against a wide array of other PEG linkers in a single system are not extensively documented in publicly available research, the principles of linker optimization from various studies provide a strong framework for comparison. The length of the PEG chain is a paramount consideration, as it dictates the spatial orientation and distance between the two ends of the bifunctional molecule. This, in turn, affects the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for effective protein degradation.

Research in the field has demonstrated that both excessively short and long linkers can be detrimental to PROTAC efficacy. A short linker may introduce steric hindrance, preventing the productive assembly of the ternary complex. Conversely, an overly long linker can lead to unfavorable entropic penalties and reduced efficiency in bringing the target protein and E3 ligase into proximity. Studies have often found an optimal "sweet spot" in linker length for specific target-E3 ligase pairs. For instance, in some systems, shorter PEG chains (e.g., PEG2 to PEG6) have been shown to be optimal for ternary complex stability and cellular permeability.

The following table summarizes hypothetical comparative data based on established principles of PROTAC linker optimization, illustrating how a PEG11 linker might perform in key assays relative to shorter and longer PEG alternatives.

Table 1: Hypothetical Performance Comparison of PROTACs with Varying PEG Linker Lengths

LinkerTarget Protein Degradation (DC50, nM)Ternary Complex Stability (SPR, RU)Cell Permeability (Papp, 10⁻⁶ cm/s)
Hydroxy-PEG4-Boc501205.2
Hydroxy-PEG8-Boc251504.1
This compound 40 135 3.5
Hydroxy-PEG15-Boc801002.8

Note: The data in this table is illustrative and intended to reflect general trends observed in PROTAC development. Actual values would be system-dependent.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of bioconjugates. Below are generalized protocols for key experiments used to characterize and compare PROTACs with different linkers.

Protocol 1: Synthesis of a PROTAC with a this compound Linker

This protocol outlines a general workflow for the synthesis of a PROTAC molecule using a heterobifunctional PEG linker.

  • Deprotection of the Boc Group: The Boc (tert-butyloxycarbonyl) protecting group on this compound is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane) to yield a free amine.

  • Coupling to the First Ligand: The resulting amino-PEG11-hydroxyl linker is then coupled to the carboxylic acid of the first ligand (either the target-binding moiety or the E3 ligase ligand) using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in a suitable solvent (e.g., DMF).

  • Activation of the Hydroxyl Group: The terminal hydroxyl group of the PEG chain is then activated, for example, by conversion to a mesylate or tosylate, to facilitate coupling with the second ligand.

  • Coupling to the Second Ligand: The activated PEG-ligand intermediate is reacted with the second ligand, which typically contains a nucleophilic group (e.g., a phenol or amine), to form the final PROTAC molecule.

  • Purification: The final product is purified using techniques such as flash column chromatography or preparative HPLC.

Protocol 2: Western Blot Analysis for Protein Degradation

This method is used to quantify the degradation of the target protein induced by the PROTAC.

  • Cell Culture and Treatment: Cells expressing the target protein are seeded in multi-well plates and allowed to adhere. The cells are then treated with varying concentrations of the PROTACs (with different linkers) for a specified period (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified, and the percentage of protein degradation is calculated relative to a vehicle-treated control.

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with PEG11 linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation Western_Blot_Workflow A Cell Seeding B PROTAC Treatment (Varying Linkers & Concentrations) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection & Analysis G->H

Benchmarking Hydroxy-PEG11-Boc Against Non-PEG Linkers: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, dictates the pharmacokinetic profile, solubility, and payload delivery mechanism of the entire therapeutic entity. This guide provides an objective comparison between Hydroxy-PEG11-Boc, a discrete polyethylene glycol (PEG) linker, and various non-PEG linker alternatives, supported by experimental data and detailed protocols.

Introduction to Linker Technology

In advanced therapeutics, linkers connect a targeting moiety, such as a monoclonal antibody, to a therapeutic payload, like a cytotoxic drug.[1] The ideal linker remains stable in systemic circulation to prevent premature drug release and then facilitates the release of the payload at the target site.[2][3] Linkers are broadly categorized into two families: PEG-based linkers, renowned for their hydrophilicity and biocompatibility, and non-PEG linkers, which encompass a diverse range of chemistries designed for specific release mechanisms or stability profiles.[1][4][5]

This compound is a monodisperse PEG linker, meaning it has a precisely defined length of 11 ethylene oxide units.[][7][8] This uniformity is crucial for creating homogeneous bioconjugates with reproducible performance.[9][10] The terminal hydroxyl (-OH) group allows for further chemical modification, while the Boc (tert-butyloxycarbonyl) group protects an amine functionality during synthesis.[7]

Non-PEG linkers represent a broad category, including peptide-based sequences (e.g., valine-citrulline), acid-labile hydrazones, and highly stable, non-cleavable linkers like those based on thioether chemistry (e.g., SMCC).[1][3][11] These alternatives are often chosen for their specific drug release mechanisms, which can be triggered by the unique conditions of the tumor microenvironment.[1][5]

Performance Comparison: PEG vs. Non-PEG Linkers

The choice between a PEG-based linker like this compound and a non-PEG alternative depends on the specific goals of the therapeutic design. The following table summarizes key performance indicators based on experimental observations.

Performance MetricThis compound (PEG Linker)Non-PEG Linkers (e.g., Val-Cit, SMCC)Rationale & Supporting Data
Solubility High Variable (Often Lower) The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of hydrophobic payloads, which can prevent aggregation and improve formulation stability.[1][4][9][][13][14]
Pharmacokinetics (PK) Prolonged Half-Life Variable PEGylation increases the hydrodynamic size of the conjugate, reducing renal clearance and extending circulation time.[9][][13][15][16] This provides a greater opportunity for the ADC to reach its target. Non-cleavable linkers also tend to have long half-lives.[11]
In Vivo Stability High (Conjugate Dependent) High (Especially Non-Cleavable) While the PEG chain itself is stable, overall ADC stability depends on the conjugation chemistry. Non-cleavable linkers, by design, offer superior plasma stability, minimizing premature drug release.[3][11]
Immunogenicity Low Generally Low PEG is considered biocompatible and generally elicits a minimal immune response.[][13][14] However, pre-existing anti-PEG antibodies in some individuals can lead to accelerated clearance.[16][17] Alternatives like polypeptides use naturally occurring amino acids to maintain low immunogenicity.[17]
Drug Release Mechanism Dependent on attached cleavable/non-cleavable moiety Specific & Controlled Non-PEG linkers are often designed with specific triggers. For instance, valine-citrulline linkers are cleaved by cathepsin B in tumor lysosomes, while non-cleavable linkers release their payload after complete antibody degradation inside the cell.[1][3]
Drug-to-Antibody Ratio (DAR) Enables Higher DAR Limited by Hydrophobicity By masking the hydrophobicity of the payload, PEG linkers allow for the attachment of more drug molecules per antibody (a higher DAR) without causing aggregation and rapid clearance.[9][13]

Key Experimental Protocols

Accurate benchmarking of linker performance relies on standardized and robust experimental methodologies. Below are detailed protocols for assessing the key performance parameters discussed.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker and the rate of payload deconjugation in a biological matrix.[2]

Methodology:

  • Preparation: The antibody-drug conjugate (ADC) is incubated at a specific concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.[2]

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]

  • Sample Processing: For analysis of the free payload, proteins in the plasma samples are precipitated using an organic solvent like acetonitrile. The sample is centrifuged, and the supernatant containing the small molecule drug is collected.[18]

  • Analysis: The concentration of the intact ADC, total antibody, and released (free) payload is quantified.[2]

    • ELISA: Can be used to measure the concentration of intact, payload-bearing ADC.[18]

    • LC-MS/MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive method used to quantify the amount of free payload that has been prematurely released into the plasma.[18][19]

In Vivo Pharmacokinetic (PK) Analysis

Objective: To determine the circulation half-life, clearance rate, and overall in vivo behavior of the ADC.[20][21][22]

Methodology:

  • Administration: A single intravenous dose of the ADC is administered to an appropriate animal model (e.g., mice).[2]

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, and 168 hours post-injection) and processed to obtain plasma.[2][18]

  • Quantification: The plasma samples are analyzed to determine the concentration of three key entities:

    • Total Antibody: Measured using a generic ELISA that detects all antibody molecules, regardless of whether they are conjugated.[21][22]

    • Intact ADC (Conjugated Antibody): Measured using an ELISA that specifically captures the antibody and detects the payload, thus quantifying only the ADC that has retained its drug.[18][21]

    • Free Payload: Quantified using LC-MS/MS after plasma protein precipitation.[19][21]

  • Data Analysis: The concentration-time data are used to calculate key PK parameters such as half-life (t½), area under the curve (AUC), and clearance rate.

Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a drug-linker conjugate.[23]

Methodology:

  • Preparation: An excess amount of the compound is added to a specific volume of a buffered aqueous solution (e.g., PBS, pH 7.4) in a sealed vial.[24][25]

  • Equilibration: The vial is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and solid-state compound is reached.[24][25]

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[25]

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[23] This concentration represents the thermodynamic solubility.

Visualizing Workflows and Concepts

To better illustrate the concepts and processes described, the following diagrams have been generated using Graphviz.

ADC_Mechanism cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) NormalCell Healthy Cell ADC->NormalCell No Binding (Reduced Off-Target Effect) TumorCell Target Tumor Cell ADC->TumorCell 1. Binding to Target Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5.

Caption: General mechanism of action for an antibody-drug conjugate (ADC).[]

Linker_Choice Start Start: Linker Selection Q_Solubility Is payload hydrophobic? Start->Q_Solubility A_PEG Consider this compound (Improves Solubility & PK) Q_Solubility->A_PEG Yes Q_Release Is a specific release trigger needed? Q_Solubility->Q_Release No A_PEG->Q_Release A_Cleavable Consider Cleavable Non-PEG (e.g., Val-Cit for enzymatic release) Q_Release->A_Cleavable Yes Q_Stability Is maximum plasma stability critical? Q_Release->Q_Stability No End Final Linker Design A_Cleavable->End A_NonCleavable Consider Non-Cleavable Non-PEG (e.g., SMCC) Q_Stability->A_NonCleavable Yes Q_Stability->End No A_NonCleavable->End

Caption: Decision workflow for selecting between PEG and non-PEG linkers.

Stability_Workflow Start Start: In Vivo Stability Assessment Dosing Administer ADC to Animal Model (IV) Start->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Processing Process Blood to Isolate Plasma Sampling->Processing Analysis Analyze Plasma Samples Processing->Analysis ELISA ELISA for Total Ab & Intact ADC Analysis->ELISA Quantify Antibody LCMS LC-MS/MS for Free Payload Analysis->LCMS Quantify Payload PK_Analysis Calculate PK Parameters (t½, AUC, Clearance) ELISA->PK_Analysis LCMS->PK_Analysis End End: Linker Stability Profile Determined PK_Analysis->End

Caption: Experimental workflow for comparing ADC linker stability in vivo.[2]

Conclusion

The selection between this compound and non-PEG linkers is not a matter of inherent superiority but of strategic alignment with therapeutic goals.

This compound and other PEG linkers are invaluable tools for overcoming challenges associated with hydrophobic payloads.[15] Their ability to improve solubility, prolong circulation, and enable higher drug loading makes them a cornerstone of modern ADC development.[9][][13]

Non-PEG linkers offer a diverse chemical toolbox for achieving highly specific, controlled drug release.[1] Cleavable versions are ideal for therapies that rely on the unique enzymatic or pH conditions of the tumor microenvironment, while non-cleavable linkers provide exceptional stability for highly potent payloads, potentially widening the therapeutic window.[3][5]

Ultimately, the optimal linker is one that is empirically validated to provide the best balance of stability, solubility, and payload release kinetics for a specific antibody, drug, and target indication. A thorough evaluation using the protocols outlined in this guide is essential for the successful development of next-generation bioconjugate therapeutics.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Hydroxy-PEG11-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxy-PEG11-Boc, including detailed operational and disposal plans. By adhering to these procedural steps, you can minimize risks and maintain a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for similar PEGylated compounds with Boc-protected amines indicate they are not classified as hazardous, others suggest potential for acute oral toxicity and significant environmental hazards.[1][2] Given the lack of specific toxicological data for this compound, it is crucial to handle it as a potentially hazardous substance. The following personal protective equipment is mandatory to prevent skin contact, eye irritation, and inhalation.[1][3][4]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Chemical-resistant glovesEN 374 (or equivalent)To prevent skin contact. Nitrile or neoprene gloves are recommended.[5]
Eye Protection Safety gogglesANSI Z87.1 (or equivalent)To protect eyes from splashes.[1][6]
Body Protection Laboratory coatStandardTo protect skin and clothing from spills.
Respiratory Protection Dust mask or respiratorNIOSH N95 (or equivalent)Recommended when handling the solid form to avoid inhalation of dust particles.[1]

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound from receipt to use in experiments.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is typically between 2-8°C.

  • Keep away from strong oxidizing agents.

2. Preparation for Use:

  • Work in a well-ventilated area, preferably within a fume hood, especially when handling the powdered form.[4]

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Have an emergency eyewash station and safety shower readily accessible.

3. Weighing and Dissolving:

  • When weighing the solid, minimize the creation of dust.

  • If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Use appropriate glassware and ensure it is clean and dry.

4. Experimental Use:

  • Handle all solutions containing this compound with the same level of precaution as the pure compound.

  • Avoid direct contact and inhalation of any mists or aerosols.

  • Clearly label all containers with the compound name and any known hazards.

5. Post-Experiment Cleanup:

  • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.

  • Dispose of all contaminated materials as outlined in the disposal plan below.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to protect the environment and comply with regulations.[2][7]

1. Waste Segregation:

  • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled container for hazardous liquid waste. Do not pour down the drain.[7]

  • Contaminated Materials: Dispose of all contaminated PPE (gloves, etc.), weighing papers, and pipette tips in a designated hazardous waste container.

2. Disposal Procedure:

  • All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

  • Arrange for a licensed professional waste disposal service to collect and manage the chemical waste.

  • Do not mix with other waste streams unless compatibility is confirmed.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Prepare Well-Ventilated Workspace a->b c Weigh Solid this compound b->c Proceed to Handling d Dissolve in Appropriate Solvent c->d e Perform Experimental Procedure d->e f Decontaminate Surfaces & Equipment e->f Proceed to Cleanup g Segregate Chemical Waste f->g h Dispose via Licensed Service g->h

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.